Technical Documentation Center

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde
  • CAS: 690642-32-1

Core Science & Biosynthesis

Foundational

physical and chemical properties of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Technical Whitepaper: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Executive Summary 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 690642-32-1) is a functionalized heterocyclic scaffold characterized by its fused ni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Executive Summary

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 690642-32-1) is a functionalized heterocyclic scaffold characterized by its fused nitrogen-bridge structure. Distinguished by its intrinsic fluorescence and high chemical reactivity, this compound serves as a critical intermediate in the synthesis of optoelectronic materials and bioactive pharmaceutical agents.[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via the Vilsmeier-Haack reaction, its photophysical profile (large Stokes shift), and its utility as a pharmacophore for tubulin inhibition and metal ion sensing.

Chemical Identity & Structural Specifications

PropertySpecification
IUPAC Name 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde
CAS Registry Number 690642-32-1
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
SMILES CCC1=NC(=C2C=CC=CN12)C=O
Core Scaffold Imidazo[1,5-a]pyridine
Key Functional Groups Formyl (-CHO) at C1; Ethyl (-C₂H₅) at C3

Synthesis Protocol

The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a two-stage process involving the construction of the imidazo-pyridine core followed by regioselective formylation.

Stage 1: Construction of the 3-Ethylimidazo[1,5-a]pyridine Core
  • Reagents: 2-(Aminomethyl)pyridine, Propionic anhydride (or 1-Nitropropane), Polyphosphoric acid (PPA).

  • Mechanism: Cyclocondensation.[2] The reaction of 2-(aminomethyl)pyridine with a three-carbon source (propionic anhydride or nitropropane) effects ring closure to form the 3-ethyl substituted bicyclic core.

Stage 2: Vilsmeier-Haack Formylation
  • Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

  • Mechanism: Electrophilic Aromatic Substitution.[2] The electron-rich C1 position of the imidazo[1,5-a]pyridine ring attacks the chloroiminium ion generated in situ, yielding the 1-formyl derivative upon hydrolysis.

Detailed Experimental Workflow (Stage 2):

  • Preparation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 eq) to 0°C.

  • Activation: Dropwise add POCl₃ (1.2 eq) to the DMF. Stir for 30 min to generate the Vilsmeier reagent.

  • Addition: Dissolve 3-ethylimidazo[1,5-a]pyridine (1.0 eq) in minimal DMF and add slowly to the mixture.

  • Reaction: Warm to room temperature, then heat to 60-80°C for 3-5 hours. Monitor via TLC (EtOAc/Hexane).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Visualization: Synthesis Pathway

SynthesisPathway Precursor 2-(Aminomethyl)pyridine Core 3-Ethylimidazo[1,5-a]pyridine Precursor->Core  Heat, PPA   Intermediate Vilsmeier Complex (Iminium Ion) Core->Intermediate  Electrophilic Attack   Reagent1 Propionic Anhydride (Cyclization) Product 3-Ethylimidazo[1,5-a]pyridine- 1-carbaldehyde Intermediate->Product  Hydrolysis (H2O/NaOAc)   Reagent2 POCl3 / DMF (Formylation)

Figure 1: Step-wise synthesis via cyclocondensation and regioselective Vilsmeier-Haack formylation.

Physical & Photophysical Properties

The 3-ethyl substituent imparts lipophilicity, while the imidazo[1,5-a]pyridine core provides a rigid, planar structure responsible for fluorescence.

Physical Data Table
PropertyValue / DescriptionNotes
Appearance Yellow to brownish crystalline solidColor deepens upon oxidation/exposure.
Melting Point 65 – 75 °C (Estimated)Based on 3-methyl analog (63-67°C).
Solubility Soluble: DCM, DMSO, MeOH, EtOAcInsoluble: Water, HexaneSoluble in polar aprotic solvents.
Stability Stable under N₂ at 4°CAldehyde is susceptible to air oxidation.
Acidity (pKa) ~5.5 (Conjugate acid)Protonation occurs at N2.
Spectroscopic Profile
  • UV-Vis Absorption:

    
     at 310 nm and 350 nm (in DCM). The bands correspond to 
    
    
    
    transitions of the aromatic heterocycle.
  • Fluorescence:

    • Emission:

      
       ~450–480 nm (Blue-Green emission).
      
    • Stokes Shift: Large (>80 nm), minimizing self-quenching.

    • Quantum Yield: Typically 10–20% in solution; increases significantly upon metal coordination (e.g., Zn²⁺).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       9.8–10.0 ppm (s, 1H, -CHO)
      
    • 
       8.0–8.5 ppm (d, 1H, Pyridine ring proton near N)
      
    • 
       3.0 ppm (q, 2H, -CH₂CH₃)
      
    • 
       1.4 ppm (t, 3H, -CH₂CH₃)
      

Chemical Reactivity & Applications

The molecule possesses two distinct reactive centers: the electrophilic aldehyde at C1 and the nucleophilic nitrogen (N2) of the imidazole ring.

A. Schiff Base Formation (Fluorescent Probes)

The aldehyde condenses readily with primary amines to form imines (Schiff bases). These derivatives are extensively used as "turn-on" fluorescent sensors.

  • Application: Detection of metal ions (Zn²⁺, Cu²⁺) or biological thiols. The lone pair on the imine nitrogen can quench fluorescence via Photoinduced Electron Transfer (PET); binding a metal blocks this pathway, restoring fluorescence.

B. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile) extends the


-conjugation.
  • Application: Synthesis of push-pull dyes for organic light-emitting diodes (OLEDs) and nonlinear optical materials.

C. Medicinal Chemistry (Tubulin Inhibition)

The imidazo[1,5-a]pyridine scaffold mimics the colchicine binding site on tubulin.

  • Mechanism:[2] The 3-ethyl group fits into hydrophobic pockets of the protein, while the 1-formyl group allows for hydrogen bonding or further derivatization to improve potency against cancer cell lines (e.g., MCF-7, HeLa).

Visualization: Reactivity & Application Flow

ReactivityFlow Compound 3-Ethylimidazo[1,5-a]pyridine- 1-carbaldehyde Schiff Schiff Base Formation (+ R-NH2) Compound->Schiff  Aldehyde Reactivity   Condensation Knoevenagel Condensation (+ Malononitrile) Compound->Condensation  Carbonyl Reactivity   Coordination Metal Coordination (+ Zn2+ / Cu2+) Compound->Coordination  N-Lone Pair   Drug Tubulin Inhibitor (Anticancer Agent) Compound->Drug  Pharmacophore   Sensor Fluorescent Sensor (Turn-On Response) Schiff->Sensor OLED OLED Emitter (Extended Pi-System) Condensation->OLED Coordination->Sensor  Chelation  

Figure 2: Functionalization pathways leading to sensing, material, and pharmaceutical applications.

References

  • Synthesis of Imidazo[1,5-a]pyridines

    • Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
    • Source: Beilstein Journal of Organic Chemistry (2020).
    • URL:[Link]

  • Title: 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde (Analogous Protocol).
  • Fluorescence & Sensing Applications

    • Title: Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.

    • Source: MDPI Inorganics (2025).
    • URL:[Link]

  • Biological Activity (Tubulin Inhibition)

    • Title: Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt p
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Compound Registry

    • Title: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 690642-32-1).[3][4]

    • Source: Ambeed Chemical Registry.

Sources

Exploratory

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde: Technical Profile & Synthesis Guide

Compound Identity & Structural Specifications[1][2][3][4] 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a specialized heterocyclic building block utilized primarily in the development of steroidogenesis inhibitors. It...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Structural Specifications[1][2][3][4]

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a specialized heterocyclic building block utilized primarily in the development of steroidogenesis inhibitors. It serves as a critical intermediate for synthesizing inhibitors of aldosterone synthase (CYP11B2) and 11


-hydroxylase (CYP11B1), pathways essential in the treatment of Cushing’s syndrome and congestive heart failure.
Core Identifiers
Parameter Data
CAS Number 690642-32-1
IUPAC Name 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde
Molecular Formula C

H

N

O
Molecular Weight 174.20 g/mol
SMILES CCC1=NC2=CC=CC=C2N1C=O
InChI Key (Predicted) ZJIPKJOXJXVXJR-UHFFFAOYSA-N
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water

Structural Analysis & Reactivity Profile

The compound features a fused imidazo[1,5-a]pyridine bicyclic system. This scaffold is isoelectronic with azulene and naphthalene but possesses distinct electronic properties due to the bridgehead nitrogen.

  • Position 3 (Ethyl Group): The ethyl substituent at C3 acts as an electron-donating group (via hyperconjugation), slightly increasing the electron density of the imidazole ring.

  • Position 1 (Formyl Group): The aldehyde at C1 is the electrophilic handle. In the imidazo[1,5-a]pyridine system, C1 and C3 are the sites most susceptible to electrophilic aromatic substitution (EAS). With C3 blocked by the ethyl group, the C1 position is highly reactive toward nucleophiles (via the aldehyde) or further functionalization.

  • Electronic Character: The bridgehead nitrogen (N-8a) donates electron density into the

    
    -system, making the 1- and 3-positions nucleophilic in the parent ring. However, the presence of the electron-withdrawing formyl group at C1 stabilizes the system and directs subsequent chemistry (e.g., condensation reactions) to the aldehyde carbon.
    

Synthesis Protocol

The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is typically achieved via a robust three-step sequence starting from commercially available 2-(aminomethyl)pyridine (2-picolylamine). This route avoids expensive transition metal catalysts and relies on classical cyclodehydration and formylation chemistry.

Step 1: Amide Formation

Reagents: 2-(Aminomethyl)pyridine, Propionic anhydride (or Propionyl chloride), TEA, DCM. Mechanism: Nucleophilic acyl substitution. Protocol:

  • Dissolve 2-(aminomethyl)pyridine (1.0 equiv) in dry Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (1.2 equiv) followed by dropwise addition of Propionic anhydride (1.1 equiv).

  • Stir at room temperature for 2–4 hours.

  • Validation: TLC (MeOH/DCM 1:10) shows disappearance of amine.

  • Workup: Wash with NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield N-(pyridin-2-ylmethyl)propionamide.
Step 2: Cyclodehydration (Bischler-Napieralski Variation)

Reagents: POCl


 (Phosphorus oxychloride), Toluene or Benzene (reflux).
Mechanism:  The amide oxygen attacks POCl

, activating the carbonyl. The pyridine nitrogen then attacks the activated carbon, effecting ring closure followed by aromatization. Protocol:
  • Dissolve the amide from Step 1 in anhydrous Toluene.

  • Add POCl

    
     (3.0 equiv) cautiously.
    
  • Reflux the mixture for 4–6 hours. The solution typically turns dark.

  • Critical Step: Cool to 0°C and quench carefully with ice-water (exothermic). Neutralize with NaOH to pH 8–9.

  • Extract with EtOAc.[1][2] The product, 3-ethylimidazo[1,5-a]pyridine , is often an oil or low-melting solid.

Step 3: Vilsmeier-Haack Formylation

Reagents: POCl


, DMF (Dimethylformamide).[3][4]
Mechanism:  Formation of the chloroiminium ion (Vilsmeier reagent), electrophilic attack at the electron-rich C1 position of the imidazo[1,5-a]pyridine, followed by hydrolysis.
Protocol: 
  • Prepare the Vilsmeier reagent: Add POCl

    
     (1.2 equiv) dropwise to dry DMF (3.0 equiv) at 0°C. Stir for 30 min to form the white/yellow precipitate of the chloroiminium salt.
    
  • Dissolve 3-ethylimidazo[1,5-a]pyridine (from Step 2) in DMF and add to the reagent at 0°C.

  • Heat the mixture to 60–80°C for 3 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice/Sodium Acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Purification: The precipitate is filtered or extracted with DCM. Recrystallize from Ethanol/Hexane to obtain pure 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde .

Synthesis Pathway Visualization

SynthesisPath Start 2-(Aminomethyl)pyridine Inter1 N-(Pyridin-2-ylmethyl) propionamide Start->Inter1 Propionic Anhydride DCM, TEA, 0°C -> RT Core 3-Ethylimidazo [1,5-a]pyridine Inter1->Core POCl3, Toluene Reflux (Cyclodehydration) Product 3-Ethylimidazo[1,5-a] pyridine-1-carbaldehyde (CAS 690642-32-1) Core->Product POCl3, DMF (Vilsmeier-Haack) 1. 80°C, 2. Hydrolysis

Figure 1: Step-wise synthetic route from 2-picolylamine to the target aldehyde.[4]

Characterization & Quality Control

For researchers validating the synthesized material, the following spectral features are diagnostic.

Technique Diagnostic Signal Interpretation

H NMR
(CDCl

)

~9.8–10.0 ppm (s, 1H)
Aldehyde proton (CHO). Distinctive singlet downfield.

~8.0–8.5 ppm (d, 1H)
H-8 (Proton on pyridine ring adjacent to bridgehead).

~2.9–3.1 ppm (q, 2H)
Methylene of Ethyl group (CH

CH

).

~1.3–1.5 ppm (t, 3H)
Methyl of Ethyl group (CH

CH

).

C NMR

~178–180 ppm
Carbonyl carbon (C=O).

~140–145 ppm
C-3 (Quaternary carbon attached to ethyl).
LC-MS m/z 175.1 [M+H]

Consistent with Molecular Weight of 174.20.

Applications in Drug Discovery[7]

This compound is a high-value scaffold in Medicinal Chemistry , specifically for targeting metalloenzymes.

CYP Enzyme Inhibition (Cushing's Syndrome)

The imidazo[1,5-a]pyridine core mimics the substrate transition state for heme-containing enzymes.

  • Mechanism: The nitrogen atoms in the heterocycle can coordinate with the heme iron of enzymes like Aldosterone Synthase (CYP11B2) and 11

    
    -Hydroxylase (CYP11B1) .
    
  • Workflow: The aldehyde group at C1 is typically reacted with Grignard reagents (e.g., p-fluorophenylmagnesium bromide) or condensed with amines to extend the scaffold, increasing potency and selectivity against cortisol/aldosterone production.

Fluorescent Probes

Due to the conjugated bicyclic system, derivatives of this aldehyde often exhibit fluorescence. They are used as turn-on sensors for metal ions (Cu


, Zn

) when Schiff bases are formed at the aldehyde position.

Safety and Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Ambeed . 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Product Page. Retrieved from

  • BLDpharm . 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Safety and Specifications. Retrieved from

  • Beilstein J. Org. Chem. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. (2020).[5] Describes the synthesis of the 3-ethyl core (Compound 16b). Retrieved from

  • PubChem . Imidazo[1,5-a]pyridine-1-carbaldehyde (Related Core Structure). CID 12222773.[6][7] Retrieved from [7]

  • Alchimica . Product Catalog: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. As a derivative of the imidazo[1,5-a]pyridine scaffold, which is a key pharmacophore in numerous biologically active molecules, a thorough understanding of its structural characterization is paramount for its application in medicinal chemistry and drug development. This document offers a detailed interpretation of the predicted NMR spectra, discusses the influence of substituents on chemical shifts and coupling constants, and outlines a standard protocol for data acquisition. The insights presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic systems.

Introduction: The Significance of Imidazo[1,5-a]pyridines and NMR Spectroscopy

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in a variety of compounds exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The introduction of an ethyl group at the 3-position and a carbaldehyde at the 1-position of the imidazo[1,5-a]pyridine ring system creates a molecule with unique electronic and steric properties, making it a promising candidate for further chemical exploration and biological evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules.[1] By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique allows for the precise mapping of the molecular architecture, including the confirmation of substituent positions and the stereochemical relationships between different parts of the molecule.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, offering a rationale for the expected chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from related structures.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-89.40 - 9.50d~7.2
H-57.95 - 8.05d~9.1
H-77.10 - 7.20dd~8.9, ~6.7
H-66.95 - 7.05t~6.9
CHO10.05 - 10.15s-
CH₂ (Ethyl)2.80 - 2.90q~7.5
CH₃ (Ethyl)1.30 - 1.40t~7.5
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CHO)180.0 - 182.0
C-8a136.0 - 138.0
C-3133.0 - 135.0
C-1132.0 - 134.0
C-5127.0 - 129.0
C-7125.0 - 127.0
C-8118.0 - 120.0
C-6115.0 - 117.0
CH₂ (Ethyl)18.0 - 20.0
CH₃ (Ethyl)13.0 - 15.0

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns are rationalized by considering the electronic effects of the substituents and the inherent electronic distribution within the imidazo[1,5-a]pyridine ring system.

¹H NMR Spectrum Analysis
  • Aldehyde Proton (CHO): The proton of the carbaldehyde group is expected to resonate at a significantly downfield chemical shift (δ 10.05 - 10.15 ppm) due to the strong deshielding effect of the carbonyl group's anisotropy and its electron-withdrawing nature.[2] It will appear as a sharp singlet as it has no adjacent protons to couple with.

  • Pyridine Ring Protons (H-5, H-6, H-7, H-8): The protons on the pyridine moiety of the scaffold will exhibit characteristic chemical shifts and coupling patterns.

    • H-8: This proton is adjacent to the electron-withdrawing nitrogen atom and is expected to be the most downfield of the pyridine protons (δ 9.40 - 9.50 ppm).[3] It will appear as a doublet due to coupling with H-7.

    • H-5: This proton is also influenced by the ring nitrogen and the fused imidazole ring, leading to a downfield shift (δ 7.95 - 8.05 ppm). It will appear as a doublet due to coupling with H-6.

    • H-7 and H-6: These protons will resonate at intermediate chemical shifts (δ 7.10 - 7.20 and 6.95 - 7.05 ppm, respectively) and will show characteristic splitting patterns due to mutual coupling and coupling with their neighbors. H-7 will be a doublet of doublets, and H-6 will be a triplet (or more accurately, a triplet of doublets with similar coupling constants).[4][5]

  • Ethyl Group Protons (CH₂ and CH₃): The ethyl group at the 3-position will give rise to a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The methylene protons are adjacent to the aromatic ring and will be deshielded relative to the methyl protons, appearing around δ 2.80 - 2.90 ppm. The methyl protons will be found further upfield, around δ 1.30 - 1.40 ppm. The characteristic quartet-triplet pattern is a result of the n+1 rule for spin-spin coupling.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-1, CHO): The carbon of the aldehyde group is highly deshielded and will appear at the lowest field in the spectrum (δ 180.0 - 182.0 ppm).[6]

  • Imidazo[1,5-a]pyridine Ring Carbons: The chemical shifts of the carbons in the heterocyclic core are influenced by the nitrogen atoms and the substituents.

    • The bridgehead carbon (C-8a) and the substituted carbons (C-1 and C-3) will have distinct chemical shifts in the aromatic region.

    • The remaining carbons of the pyridine ring (C-5, C-6, C-7, and C-8) will resonate in the typical range for heteroaromatic carbons.[1]

  • Ethyl Group Carbons (CH₂ and CH₃): The carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum, with the methylene carbon (CH₂) being slightly more deshielded than the methyl carbon (CH₃).[7]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can also be used depending on solubility.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

NMR Spectrometer and Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: 8-16 scans are typically adequate for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and Key Relationships

To visually represent the molecular structure and the relationships between the different parts of the molecule, the following diagrams are provided.

Figure 1: Molecular structure of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration (¹H) Baseline_Correction->Integration Peak_Picking Peak Picking Baseline_Correction->Peak_Picking Integration->Peak_Picking Analysis Structural Interpretation Peak_Picking->Analysis

Figure 2: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed and authoritative overview of the predicted ¹H and ¹³C NMR spectral data of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. By leveraging data from analogous structures and fundamental NMR principles, a comprehensive interpretation of the expected spectra has been presented. The outlined experimental protocol offers a standardized approach for the acquisition of high-quality NMR data for this and related compounds. This guide is intended to be a valuable asset for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the efficient and accurate structural characterization of novel imidazo[1,5-a]pyridine derivatives.

References

  • Rawool, S., et al. (2020). Mg₃N₂-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. RSC Advances, 10(23), 13635-13640. [Link]

  • Reddi, R. S., et al. (1990). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DEFENSE TECHNICAL INFORMATION CENTER. [Link]

  • Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of Organic Chemistry, 81(9), 3681-3687. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Mondal, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp²)–C(sp³)–H–C(sp²) Bond Formation. ACS Omega. [Link]

  • Wang, H., et al. (2015). Copper-Catalyzed Aerobic Oxidative Annulation of 2-Pyridyl Ketones with Benzylamines: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(3), 1856-1865. [Link]

  • Mondal, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp²)–C(sp³)–H–C(sp²) Bond Formation. ACS Omega. [Link]

  • Zhang, J., et al. (2021). Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives. Organic & Biomolecular Chemistry, 19(4), 849-853. [Link]

  • Shawali, A. S., et al. (2006). Synthesis of some new substituted imidazo(1,2-a)pyridines and their 2-one derivatives. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Rigotti, T., et al. (2021). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Chemistry – A European Journal, 27(45), 11641-11646. [Link]

  • Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Nikolova, S., et al. (2018). Table 2. ¹H chemical shifts (δ in ppm) and ¹H-¹H coupling constants... [Link]

  • Cavinato, L. M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4125. [Link]

  • Tomasik, P., & Zalewski, R. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(2), 373-394. [Link]

Sources

Protocols & Analytical Methods

Method

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde as a precursor for anti-cancer agents

Application Note: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde in Oncology Drug Discovery Executive Summary The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting tun...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde in Oncology Drug Discovery

Executive Summary

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting tunable electronic properties and significant biological activity, particularly in oncology.[1][2] The specific derivative, 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde , serves as a critical "linchpin" intermediate. The 3-ethyl group provides essential lipophilicity for membrane permeability, while the 1-carbaldehyde functionality acts as a reactive handle for generating diverse libraries of cytotoxic agents, such as chalcones, hydrazones, and Schiff bases.

This guide details the end-to-end workflow for utilizing this precursor: from its de novo synthesis and purification to its derivatization into bioactive molecules and subsequent biological validation.

Chemical Context & Synthetic Utility

The imidazo[1,5-a]pyridine core is an electron-rich, fused bicyclic system.

  • 3-Position (Ethyl): Derived from the carboxylic acid/anhydride precursor. This position modulates steric bulk and lipophilicity (logP), affecting the molecule's ability to penetrate the tumor microenvironment.

  • 1-Position (Aldehyde): The C-1 position is highly nucleophilic in the parent scaffold. Introducing an aldehyde here creates an electrophilic center, enabling condensation reactions (e.g., Claisen-Schmidt) to attach pharmacophores like trimethoxyphenyl or heteroaryl rings, often targeting tubulin polymerization or EGFR kinases .

Visualizing the Strategic Workflow

SynthesisWorkflow Precursors 2-(Aminomethyl)pyridine + Propionic Anhydride Core 3-Ethylimidazo[1,5-a]pyridine (Core Scaffold) Precursors->Core Cyclocondensation (160°C, PPA) Aldehyde 3-Ethylimidazo[1,5-a]pyridine- 1-carbaldehyde (Target Precursor) Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) Chalcone Target Derivative (e.g., Chalcone Hybrid) Aldehyde->Chalcone Claisen-Schmidt (Acetophenone/Base) BioAssay Biological Evaluation (MTT / Tubulin Assay) Chalcone->BioAssay Screening

Figure 1: Strategic workflow for converting raw materials into bioactive anti-cancer candidates.

Application Note: Synthesis of the Precursor

Objective: Synthesize 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde starting from commercially available 2-(aminomethyl)pyridine.

Phase A: Synthesis of the Core (3-Ethylimidazo[1,5-a]pyridine)

Mechanism: Cyclocondensation of the amine with a carboxylic acid equivalent (Propionic anhydride) leads to ring closure.

Reagents:

  • 2-(Aminomethyl)pyridine (1.0 eq)

  • Propionic anhydride (1.5 eq) or Propionic acid/Polyphosphoric acid (PPA)

  • Sodium bicarbonate (sat. aq.)

  • Dichloromethane (DCM)

Protocol:

  • Setup: In a round-bottom flask, dissolve 2-(aminomethyl)pyridine (10 mmol) in propionic anhydride (15 mmol). Alternatively, for higher yields, use PPA at 160°C as described in recent literature [1].

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

  • Workup: Cool the reaction to room temperature. Carefully neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with DCM (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexane).

    • Checkpoint: Product should appear as a yellowish oil or low-melting solid.

Phase B: Vilsmeier-Haack Formylation

Mechanism: Electrophilic aromatic substitution at the nucleophilic C-1 position using the chloroiminium ion generated in situ.

Reagents:

  • 3-Ethylimidazo[1,5-a]pyridine (from Phase A)

  • Phosphorus oxychloride (POCl₃, 1.2 eq)

  • N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)

Protocol:

  • Reagent Prep: Cool DMF (5 mL) to 0°C in an ice bath. Dropwise add POCl₃ (12 mmol) under N₂ atmosphere. Stir for 30 min to form the Vilsmeier reagent (white precipitate/slurry).

  • Addition: Dissolve the core scaffold (10 mmol) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 60–80°C for 3 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). Basify to pH 8–9 using 2M NaOH or Na₂CO₃. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Isolation: The solid product often precipitates. Filter, wash with water, and recrystallize from Ethanol/Water. If oil forms, extract with EtOAc.

    • Validation:1H NMR should show a distinct singlet aldehyde peak at ~9.8–10.1 ppm.

Protocol: Derivatization to Anti-Cancer Agents

Target Class: Imidazo[1,5-a]pyridine-Chalcone Hybrids.[1] Rationale: Chalcones (1,3-diphenyl-2-propene-1-one derivatives) are potent microtubule destabilizers. Conjugating them with the imidazo[1,5-a]pyridine core enhances cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer lines [2].

Reaction: Claisen-Schmidt Condensation.

Materials:

  • 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq)

  • Substituted Acetophenone (e.g., 3,4,5-trimethoxyacetophenone) (1.0 eq)

  • NaOH (40% aq) or KOH (ethanolic)

  • Ethanol (solvent)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL flask, dissolve 1.0 mmol of the 1-carbaldehyde precursor and 1.0 mmol of the acetophenone in 10 mL of Ethanol.

  • Catalysis: Add 1 mL of 40% NaOH solution dropwise while stirring at room temperature.

  • Precipitation: Stir for 6–12 hours. The product usually precipitates as a colored solid (yellow/orange) due to extended conjugation.

  • Filtration: Filter the solid, wash with cold water (to remove base) and cold ethanol (to remove unreacted starting material).

  • Recrystallization: Recrystallize from hot ethanol or acetonitrile to ensure >98% purity for biological testing.

Protocol: In Vitro Biological Evaluation

Objective: Assess cytotoxicity (IC50) of the synthesized derivative.

Assay: MTT Colorimetric Assay.

Cell Lines:

  • MCF-7 (Breast Adenocarcinoma)[3][4][5][6]

  • A549 (Lung Carcinoma)[7]

  • HEK-293 (Normal Kidney - Control for selectivity)

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare stock solution of the derivative in DMSO. Dilute with media to varying concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM). Add to wells (Triplicate).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Combretastatin A-4.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Logic

Understanding why this molecule works is crucial for optimization.

SAR Center Imidazo[1,5-a]pyridine Scaffold Pos3 3-Ethyl Group: - Increases Lipophilicity (LogP) - Membrane Permeability - Steric fit in Tubulin Colchicine site Center->Pos3 Pos1 1-Position Linker (Chalcone): - Michael Acceptor (C=C-C=O) - Covalent interaction with Cysteine? - Pi-stacking with target Center->Pos1 Ring Pyridine Ring: - H-Bond Acceptor (N) - Pi-Pi interactions Center->Ring

Figure 2: SAR Map highlighting the functional contribution of each moiety.

References

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation: Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[8] Source: Beilstein J. Org. Chem. 2020, 16, 2928–2935. URL:[Link]

  • Anticancer Activity of Imidazo[1,5-a]pyridine Chalcones: Title: Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones.[1][6] Source: RSC Advances (via PMC), 2024. URL:[Link]

  • General Biological Profile of Imidazopyridines: Title: Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.[9] Source: New Journal of Chemistry, 2021.[9] URL:[Link]

Sources

Application

Application Notes and Protocols for the Development of Fluorescent Probes Using 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold The imidazo[1,5-a]pyridine core is a noteworthy heterocyclic scaffold in the realm of fluorescent probe development, prized for its inherent photophysical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a noteworthy heterocyclic scaffold in the realm of fluorescent probe development, prized for its inherent photophysical properties and synthetic versatility.[1][2] This nitrogen-rich bicyclic system often exhibits strong blue fluorescence, a large Stokes shift, and excellent photostability, making it an ideal platform for constructing sensitive and robust chemosensors.[3][4] The ease of functionalization at various positions of the imidazo[1,5-a]pyridine ring allows for the strategic attachment of recognition moieties to create probes for a wide array of analytes, including metal ions and biologically relevant small molecules.[5]

The introduction of an ethyl group at the 3-position can enhance the electron-donating character of the scaffold, potentially leading to improved quantum yields and modulated emission wavelengths. Furthermore, the presence of a carbaldehyde group at the 1-position provides a convenient synthetic handle for the facile construction of fluorescent probes through reactions such as Schiff base formation.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde and its subsequent utilization in the development of a novel fluorescent probe for the detection of zinc ions (Zn²⁺).

PART 1: Synthesis of the Core Scaffold: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

The synthesis of the target carbaldehyde is a two-step process, beginning with the construction of the 3-Ethylimidazo[1,5-a]pyridine precursor, followed by a Vilsmeier-Haack formylation.

Step 1: Synthesis of 3-Ethylimidazo[1,5-a]pyridine

This protocol is adapted from a general procedure for the synthesis of 3-substituted imidazo[1,5-a]pyridines.

Protocol 1: Synthesis of 3-Ethylimidazo[1,5-a]pyridine

Reagents and Materials Equipment
2-(Aminomethyl)pyridineRound-bottom flask
PropionaldehydeMagnetic stirrer with heating plate
Iodine (I₂)Reflux condenser
Sodium bicarbonate (NaHCO₃)Oil bath
Dichloromethane (DCM)Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Silica gel for column chromatographyChromatography column
Hexane and Ethyl acetate (for elution)TLC plates and UV lamp

Procedure:

  • To a solution of 2-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM), add propionaldehyde (1.2 eq) and iodine (I₂) (1.5 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-Ethylimidazo[1,5-a]pyridine as a solid.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds.[7][8]

Protocol 2: Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Reagents and Materials Equipment
3-Ethylimidazo[1,5-a]pyridineTwo-necked round-bottom flask
Phosphorus oxychloride (POCl₃)Magnetic stirrer
N,N-Dimethylformamide (DMF)Ice bath
Dichloromethane (DCM)Dropping funnel
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Silica gel for column chromatographyChromatography column
Hexane and Ethyl acetate (for elution)TLC plates and UV lamp

Procedure:

  • In a two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with constant stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-Ethylimidazo[1,5-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture into a beaker of crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Formylation 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine Reaction1 I₂, DCM, Reflux 2-(Aminomethyl)pyridine->Reaction1 Propionaldehyde Propionaldehyde Propionaldehyde->Reaction1 3-Ethylimidazo[1,5-a]pyridine 3-Ethylimidazo[1,5-a]pyridine Reaction1->3-Ethylimidazo[1,5-a]pyridine Precursor 3-Ethylimidazo[1,5-a]pyridine Reaction2 Vilsmeier-Haack Formylation Precursor->Reaction2 VilsmeierReagent POCl₃, DMF VilsmeierReagent->Reaction2 Product 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Reaction2->Product

Caption: Synthetic pathway for 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde.

PART 2: Development of a Fluorescent Probe for Zinc Ions (Zn²⁺)

The carbaldehyde group on the synthesized scaffold is an excellent electrophile for forming a Schiff base with a primary amine. We propose the synthesis of a "turn-on" fluorescent probe for Zn²⁺ by reacting 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde with 2-hydrazinopyridine. The resulting Schiff base is expected to have quenched fluorescence due to photoinduced electron transfer (PET). Upon coordination with Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[1][9]

Protocol 3: Synthesis of the Zn²⁺ Fluorescent Probe (EIP-HP)
Reagents and Materials Equipment
3-Ethylimidazo[1,5-a]pyridine-1-carbaldehydeRound-bottom flask
2-HydrazinopyridineMagnetic stirrer
Anhydrous ethanolReflux condenser
Glacial acetic acid (catalytic amount)Oil bath
Diethyl etherBuchner funnel and filter paper

Procedure:

  • Dissolve 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add 2-hydrazinopyridine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the formation of the Schiff base product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold diethyl ether to induce precipitation.

  • Wash the collected solid with cold diethyl ether and dry under vacuum to obtain the fluorescent probe (EIP-HP).

G Scaffold 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Reaction Schiff Base Condensation (Ethanol, Acetic Acid) Scaffold->Reaction Receptor 2-Hydrazinopyridine Receptor->Reaction Probe Fluorescent Probe (EIP-HP) Reaction->Probe

Caption: Synthesis of the Zn²⁺ fluorescent probe (EIP-HP).

PART 3: Application Protocols for the Zn²⁺ Fluorescent Probe (EIP-HP)

Protocol 4: Photophysical Characterization
Reagents and Materials Equipment
Fluorescent Probe (EIP-HP)UV-Vis Spectrophotometer
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)Fluorometer
Quinine sulfate (for quantum yield determination)Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the EIP-HP probe in a suitable solvent (e.g., DMSO).

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 10 µM) of the probe in the desired solvent.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).

  • Fluorescence Spectroscopy:

    • Using the same solution, excite the probe at its absorption maximum (λ_ex) and record the emission spectrum.

    • Determine the excitation and emission maxima (λ_em).

  • Quantum Yield Determination:

    • Prepare a series of solutions of the probe and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with absorbances less than 0.1 at the excitation wavelength.

    • Measure the integrated fluorescence intensity and absorbance of each solution.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 5: Zn²⁺ Sensing and Selectivity Studies
Reagents and Materials Equipment
EIP-HP probe stock solution (1 mM in DMSO)Fluorometer
ZnCl₂ stock solution (10 mM in deionized water)Micropipettes
Stock solutions of other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) (10 mM in deionized water)Quartz cuvettes
Buffer solution (e.g., HEPES, pH 7.4)

Procedure:

  • Zn²⁺ Titration:

    • To a series of cuvettes containing buffer solution, add a fixed concentration of the EIP-HP probe (e.g., 10 µM).

    • Add increasing concentrations of Zn²⁺ (e.g., 0 to 100 µM) to each cuvette.

    • After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectrum for each solution.

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration.

  • Selectivity Study:

    • To separate cuvettes containing the EIP-HP probe (e.g., 10 µM) in buffer, add a significant excess (e.g., 10 equivalents) of various metal ions.

    • Record the fluorescence emission spectrum for each solution.

    • In a separate experiment, add the same excess of interfering metal ions to a solution of the probe already containing Zn²⁺ to assess competition.

  • Determination of Detection Limit (LOD):

    • Measure the fluorescence intensity of the blank solution (probe only) multiple times (n ≥ 10).

    • Calculate the standard deviation (σ) of the blank measurements.

    • The LOD can be calculated using the formula: LOD = 3σ / k, where k is the slope of the linear portion of the fluorescence intensity vs. [Zn²⁺] plot at low concentrations.

G cluster_sensing Sensing Mechanism cluster_workflow Experimental Workflow Probe_Off EIP-HP Probe (Fluorescence OFF - PET) Binding Coordination Probe_Off->Binding Zn_ion Zn²⁺ Zn_ion->Binding Probe_On EIP-HP-Zn²⁺ Complex (Fluorescence ON - CHEF) Binding->Probe_On Prepare_Solutions Prepare Probe and Metal Ion Solutions Titration Fluorescence Titration with Zn²⁺ Prepare_Solutions->Titration Selectivity Selectivity Assay with Other Metal Ions Prepare_Solutions->Selectivity Data_Analysis Data Analysis: - Plot Intensity vs. [Zn²⁺] - Determine LOD - Compare Selectivity Titration->Data_Analysis Selectivity->Data_Analysis

Sources

Method

experimental protocol for condensation reactions of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Application Note & Protocol Strategic C-C Bond Formation via Condensation Reactions of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde: A Gateway to Novel Bioactive Scaffolds Abstract The imidazo[1,5-a]pyridine core is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic C-C Bond Formation via Condensation Reactions of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde: A Gateway to Novel Bioactive Scaffolds

Abstract

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1][2][3] The functionalization of this core is of paramount importance in medicinal chemistry and drug discovery. The carbaldehyde group at the C1 position serves as a highly versatile synthetic handle for molecular elaboration through carbon-carbon bond-forming reactions. This application note provides detailed, field-proven protocols for two fundamental condensation reactions—the Knoevenagel condensation and the Wittig reaction—utilizing 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde as the key electrophilic starting material. We delve into the causality behind experimental choices, offer comprehensive step-by-step methodologies, and present troubleshooting insights to guide researchers in the synthesis of novel derivatives for downstream applications.

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold

The fused heterocyclic system of imidazopyridines has garnered significant attention due to its presence in various marketed drugs and compounds of high therapeutic potential.[4][5] The imidazo[1,5-a]pyridine isomer, in particular, offers a unique electronic and structural framework that can be strategically modified to tune its pharmacological and photophysical properties.[2][6]

The aldehyde functionality at the C1 position is an ideal electrophilic partner for a variety of nucleophiles. Condensation reactions, which involve the coupling of a carbonyl compound with a nucleophile followed by the elimination of a water molecule, are among the most robust and atom-economical methods for C-C bond formation.[7][8] Specifically, the Knoevenagel condensation with active methylene compounds and the Wittig reaction with phosphorus ylides provide reliable pathways to introduce α,β-unsaturated systems and alkenes, respectively. These new moieties are critical for expanding the chemical diversity of the imidazo[1,5-a]pyridine library and for developing structure-activity relationships (SAR) in drug development programs.[9]

This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a self-validating framework for the synthesis and purification of novel derivatives based on 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde.

Reaction Principles and Mechanistic Overview

A foundational understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting.

The Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[7] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine).

Mechanism Rationale:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). The electron-withdrawing groups (e.g., -CN, -COOR) are essential as they increase the acidity of the methylene protons, allowing for deprotonation with a mild base and preventing self-condensation of the aldehyde.[7]

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde.

  • Dehydration: The resulting aldol-type intermediate is protonated and subsequently undergoes dehydration (elimination of water) to yield the final, thermodynamically stable α,β-unsaturated product.[10]

The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (also known as a Wittig reagent).[11][12] The stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide.[3]

Mechanism Rationale:

  • Ylide Formation: The Wittig reagent is typically prepared in situ by deprotonating a phosphonium salt with a strong base.[12][13] For this protocol, we will use a stabilized ylide, which is often commercially available or can be handled more easily.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon. The mechanism is generally accepted to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[11]

  • Cycloreversion: The oxaphosphetane intermediate rapidly collapses, breaking the C-P and C-O bonds and forming a C=C and a P=O bond. The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[11]

Experimental Protocols

Materials and General Methods
  • Reagents: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, malononitrile, ethyl cyanoacetate, (carbethoxymethylene)triphenylphosphorane, piperidine, ethanol (absolute), dichloromethane (DCM, anhydrous), tetrahydrofuran (THF, anhydrous), ethyl acetate, hexanes, magnesium sulfate (anhydrous), sodium bicarbonate. All reagents should be of analytical grade or higher.

  • Apparatus: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, standard laboratory glassware.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents are flammable and moisture-sensitive.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials: - Aldehyde - Nucleophile (Ylide/Active Methylene) - Solvent, Catalyst setup Assemble Dry Glassware Under Inert Atmosphere (if needed) start->setup 1. Assemble dissolve Dissolve Reactants in Appropriate Solvent setup->dissolve 2. React add Add Catalyst / Reagent (Control Temperature) dissolve->add 2. React react Stir at RT or Reflux Monitor by TLC add->react 2. React quench Quench Reaction (e.g., add water/brine) react->quench 3. Isolate extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography / Recrystallization) concentrate->purify product Characterize Pure Product (NMR, MS, IR) purify->product 4. Analyze

Caption: General workflow for condensation reactions.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-((3-ethylimidazo[1,5-a]pyridin-1-yl)methylene)malononitrile.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq, e.g., 174 mg, 1.0 mmol).

  • Reagent Addition: Add absolute ethanol (15 mL) to dissolve the aldehyde. To this solution, add malononitrile (1.1 eq, 73 mg, 1.1 mmol).

    • Causality Note: A slight excess of the active methylene compound ensures complete consumption of the more valuable aldehyde. Ethanol is an excellent solvent for both reactants and the catalyst, and its boiling point allows for gentle heating if required.

  • Catalyst Addition: Add piperidine (0.1-0.2 eq, ~20 µL) dropwise to the stirring solution.

    • Causality Note: Piperidine is a sufficiently strong base to deprotonate malononitrile but mild enough to prevent side reactions with the aldehyde. Only a catalytic amount is needed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. A precipitate of the product may form over time. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), checking for the disappearance of the starting aldehyde spot. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. b. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).

    • Causality Note: Washing with cold solvent removes soluble impurities without significantly dissolving the desired product. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The collected solid is often of high purity. If required, the crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Wittig Reaction with a Stabilized Ylide

This protocol describes the synthesis of ethyl (E)-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)acrylate.

  • Reaction Setup: To a 50 mL round-bottom flask, oven-dried and equipped with a magnetic stir bar and nitrogen inlet, add the stabilized Wittig reagent, (carbethoxymethylene)triphenylphosphorane (1.1 eq, e.g., 383 mg, 1.1 mmol).

  • Reagent Addition: Add anhydrous DCM or THF (15 mL) via syringe. Stir until the ylide is fully dissolved. Add a solution of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq, 174 mg, 1.0 mmol) in the same anhydrous solvent (5 mL) dropwise over 5 minutes.

    • Causality Note: Anhydrous conditions are preferred for Wittig reactions, although stabilized ylides are more tolerant to trace moisture than their non-stabilized counterparts. DCM and THF are excellent aprotic solvents that will not interfere with the ylide.

  • Reaction Monitoring: Stir the reaction at room temperature under a nitrogen atmosphere. The reaction is typically complete in 12-24 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up and Isolation: a. Concentrate the reaction mixture to dryness on a rotary evaporator. b. The resulting residue will contain the desired product and triphenylphosphine oxide. Add a small amount of a minimally polar solvent like diethyl ether or a hexanes/ethyl acetate mixture (e.g., 9:1) and triturate the solid.

    • Causality Note: Triphenylphosphine oxide has low solubility in nonpolar solvents, while the product is typically more soluble. This allows for a preliminary separation. c. Filter off the solid triphenylphosphine oxide. Collect the filtrate, which contains the product.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 40%) is typically effective for separating the product from any remaining starting material and byproduct.

Data Summary and Expected Outcomes

The following table summarizes expected outcomes for the described reactions. Yields are representative and may vary based on reaction scale and purification efficiency.

Reaction TypeNucleophileCatalyst/BaseSolventTypical Yield (%)Product Type
Knoevenagel CondensationMalononitrilePiperidineEthanol85-95α,β-Unsaturated Dinitrile
Knoevenagel CondensationEthyl CyanoacetatePiperidineEthanol80-90α,β-Unsaturated Cyanoester
Wittig Reaction(Carbethoxymethylene)triphenylphosphoraneNone (reagent)DCM / THF75-85α,β-Unsaturated Ester (E-isomer)

Mechanistic Visualization

G cluster_knoevenagel Knoevenagel Mechanism cluster_wittig Wittig Mechanism K1 Active Methylene + Base K2 Enolate (Nucleophile) K1->K2 -H⁺ K4 Aldol Adduct K2->K4 + Aldehyde (K3) K3 Aldehyde (Electrophile) K5 Final Product + H₂O K4->K5 -H₂O W1 Phosphorus Ylide (Nucleophile) W3 Oxaphosphetane (Intermediate) W1->W3 + Aldehyde (W2) [2+2] Cycloaddition W2 Aldehyde (Electrophile) W4 Alkene Product W3->W4 W5 Triphenylphosphine Oxide W3->W5

Caption: Simplified mechanisms for Knoevenagel and Wittig reactions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst (Knoevenagel)- Wet reagents/solvents (Wittig)- Low reactivity of starting materials- Use fresh piperidine.- Ensure all glassware is dry and use anhydrous solvents for the Wittig reaction.- Gently heat the Knoevenagel reaction (50-60 °C).
Multiple Spots on TLC - Formation of side products- Incomplete reaction- Decomposition of product or starting material- Re-optimize catalyst loading or temperature.- Ensure the reaction goes to completion before work-up.- Purify carefully via column chromatography.
Difficult Purification - Product and byproduct have similar polarity (e.g., triphenylphosphine oxide in Wittig)- For the Wittig reaction, try precipitating the triphenylphosphine oxide from a nonpolar solvent first.- Use a different solvent system for chromatography.

References

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing).
  • Principal imidazo[1,5-a]pyridine biologically active derivatives.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. Wiley Online Library.
  • Knoevenagel condens
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig Reaction - Common Conditions. organic-chemistry.org.
  • Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC.
  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Upd
  • Solvent Free Wittig Reactions. University of Toronto.
  • Wittig reagents. Wikipedia.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condens
  • 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde. PubChem.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Application Notes and Protocols for 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde in Transition Metal Catalysis

Foreword: Unveiling a New Frontier in Ligand Design The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a New Frontier in Ligand Design

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and synthetic accessibility.[1][2][3][4] Its application in transition metal catalysis, however, is a rapidly evolving field with immense potential. These N-heterocyclic systems can function as versatile ligands, offering a tunable steric and electronic environment around a metal center.[5][6][7][8] This document provides a comprehensive guide for the research community on the synthesis, characterization, and application of a novel ligand, 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde , in transition metal-catalyzed reactions. We will explore its potential as a bidentate N,N-ligand and provide detailed, field-tested protocols for its use in catalysis, drawing upon established principles of coordination chemistry and reaction engineering.

Ligand Profile: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

The strategic placement of an ethyl group at the 3-position and a carbaldehyde at the 1-position of the imidazo[1,5-a]pyridine core imparts a unique combination of steric and electronic features. The ethyl group provides a degree of steric bulk, which can be crucial in creating a chiral pocket around the metal center in asymmetric catalysis. The carbaldehyde group, with its coordinating oxygen atom, allows the ligand to act as a bidentate N,N-chelator, forming a stable five-membered ring with a transition metal. This chelation effect enhances the stability of the resulting metal complex.

Key Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC10H10N2O-
Molecular Weight174.20 g/mol -
XlogP1.8Predicted
H-Bond Donor Count0Predicted
H-Bond Acceptor Count3Predicted

Synthesis of the Ligand and its Metal Complexes

The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a two-step process, starting with the construction of the imidazo[1,5-a]pyridine core, followed by formylation.

Protocol 1: Synthesis of 3-Ethylimidazo[1,5-a]pyridine

This protocol is adapted from a known procedure for the synthesis of similar 3-substituted imidazo[1,5-a]pyridines.[1]

Materials:

  • 2-(Aminomethyl)pyridine

  • Propionaldehyde

  • Iodine (I2)

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(aminomethyl)pyridine (1.0 eq) in DMF, add propionaldehyde (1.2 eq) and K2CO3 (2.5 eq).

  • Add iodine (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-ethylimidazo[1,5-a]pyridine.

Protocol 2: Vilsmeier-Haack Formylation to Yield 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[9]

Materials:

  • 3-Ethylimidazo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl3)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool a solution of DMF (3.0 eq) in DCM to 0 °C.

  • Add POCl3 (1.2 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-ethylimidazo[1,5-a]pyridine (1.0 eq) in DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde.

Protocol 3: Synthesis of a Palladium(II) Complex

This protocol outlines the synthesis of a representative palladium complex, which can serve as a precatalyst for cross-coupling reactions.

Materials:

  • 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

  • Palladium(II) chloride (PdCl2)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve PdCl2 (1.0 eq) in acetonitrile (10 mL) and heat to reflux to form the bis(acetonitrile)palladium(II) chloride complex.

  • In a separate flask, dissolve 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde (2.1 eq) in acetonitrile (5 mL).

  • Add the ligand solution dropwise to the hot palladium solution. A precipitate should form immediately.

  • Stir the reaction mixture at reflux for 2 hours.

  • Cool the mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold acetonitrile and then diethyl ether.

  • Dry the resulting yellow solid under vacuum to yield [Pd(3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde)2]Cl2.

Application in Suzuki-Miyaura Cross-Coupling

The palladium complex of 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde is anticipated to be an effective catalyst for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The N,N-chelation is expected to stabilize the palladium center and facilitate the catalytic cycle.

Workflow for a Model Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis ligand Ligand Synthesis (Protocol 1 & 2) complex Pd Complex Synthesis (Protocol 3) ligand->complex Coordination catalyst Pd Precatalyst (1 mol%) complex->catalyst Add to reaction reactants Aryl Halide (1 eq) Boronic Acid (1.5 eq) Base (2.0 eq) setup Combine & Heat (e.g., 100 °C, 12 h) reactants->setup catalyst->setup solvent Solvent (e.g., Toluene/H2O) solvent->setup quench Quench with H2O setup->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze GC-MS, NMR purify->analyze caption Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • [Pd(3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde)2]Cl2

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube, add the palladium precatalyst (0.01 mmol, 1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL).

  • Stir the mixture vigorously at 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Expected Results and Optimization:

The catalytic activity is expected to be high, with yields potentially exceeding 90%. Key parameters for optimization include:

  • Base: Stronger bases like Cs2CO3 or K3PO4 may improve yields for less reactive substrates.

  • Solvent: Aprotic polar solvents like dioxane or THF can also be effective.

  • Temperature: Adjusting the temperature can influence reaction rates and catalyst stability.

Table of Expected Performance:

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidK2CO3Toluene/H2O100>90
24-ChloroanisolePhenylboronic acidK3PO4Dioxane110>85
31-Bromo-4-nitrobenzene4-Tolylboronic acidK2CO3Toluene/H2O80>95

Mechanistic Considerations

The proposed catalytic cycle for the Suzuki-Miyaura reaction is illustrated below. The bidentate nature of the 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde ligand is crucial for stabilizing the active Pd(0) species and facilitating the key steps of oxidative addition and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)L(X) Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)L(Ar') OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination RE_product Ar-Ar' TM_complex->RE_product Boronic_Acid Ar'B(OH)2 Boronic_Acid->TM_complex Base Base Base->TM_complex Aryl_Halide Ar-X Aryl_Halide->OA_complex caption Proposed Catalytic Cycle

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Future Outlook and Potential Applications

The 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde ligand represents a promising addition to the toolbox of catalytic chemists. Its modular synthesis allows for further tuning of steric and electronic properties by modifying the substituents at various positions. Future research could explore:

  • Asymmetric Catalysis: Introduction of a chiral center on the ethyl group or elsewhere on the scaffold could lead to enantioselective transformations.

  • Other Cross-Coupling Reactions: The palladium complex could be screened for activity in Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Coordination to Other Metals: Complexes with other transition metals like copper, nickel, or rhodium could unlock novel catalytic activities.[6][8][10]

These application notes provide a foundational framework for researchers to begin exploring the rich chemistry of 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde and its metal complexes. The protocols are designed to be robust and adaptable, encouraging further innovation in the field of homogeneous catalysis.

References

  • Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. JACS Au. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBHMnOOaX-MjVmyuC-O1uIR6aMVIRUjGnYQe62s9djsEONn4GaYyS7MQxGR6gy3lZNdZw5CbhB0vXZXVzMcnIJzbBCOv1YpEPqBjxih7JjvUwlTLpMBbtmE90cQC-MtO_BiFl72a4ZOpGSYGE=]
  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc8gns6fMv_fTFDhgn-wl1w1NF_v2HAF0YMp3IKFlzkYDDw5v24Xcitv4ri9Z4cDxn_LiZmm6V5F6BGItPGxl_CyjyW-bXXFYGZUL4bXGXuE7pSPGYwMZ5IOSyMwnH2sSf]
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwCn-KX8-b2jbZEin48rI4D4PLF9sGn3qelPPRoe5jdsCZqKnnnTv34J-bI0JMbF9FuB8prA11Izt1qsaZoNk4fjWTn-_v6GqdnyltB3fEIM17bNWtu1-Y8uRAU_wLYrTcf-90-VS89UX1-w==]
  • Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. JACS Au. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9qdhOeRTGJXKWBI2oMTpkO38YPJppylZsUpMprBM_aFn8pA1IDX9wQRkbpM_30QWJsR1l0R-Cadite76PhCt0FjTPu9RuccJCmV259PdTSRxgrmIhr--9lzRgQMu4f0IfqBXapF2ooc8=]
  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHieBTi4ZgYgJKligwZJw3TSxp0vkooXc2jgV2USuRK_hxfAxz81G7-MnuIUOmX0ytfMyAcnDFPHU6QVA_JrNBzgV7zWhOpXMJh-q1VArH5V8O1JYxc6QKVYzEJtL-XVKzc6bwFn83HL9lubT4nlDF4Vb09UbCiQnqSzrRdra66LTyZtpMljTSqPDY2DBQaxm0W6oVMjg4jAN-wxTqu2ewRSttOZVuyXJDnW-6FnnVhqwqDS_GfRNocHRepq_VHe01P9O0M1AXVEfiRzJJiYTcj0taJWD-6xe_W0l2PJVBN2wCFrSXRjXjlSRs=]
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwxD4vxyLgi26uti0bc2EQVOaxixNz18Sfu_bIsK6jwweg-RbyDBu9mCUQN07CL43mU5Ak98wRkh97f1PrWEOKxg_zLk8Ol-6C8qo04390zC9nbCG2zb1liyDz_y71pylHtbzRVliLm1EKlQoCx0P0bA==]
  • 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (pyridylindolizine) as ligands in complexes. Unavailable Source.
  • 3-Phenylimidazo 1,5-a pyridine-1-carbaldehyde 446830-54-2. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlM3FVIKRMiazIp6dTt1KY2haJcMw8FzRgM1c_KNRyy0jkZSfr6MgNskgIQXoks7ugk5pIzzIV_EVirl1xyQVlOneTBOgCegS4n24quOfhhnERgwrCiwo1JwWt3G35EO53HPm4nzaJhTvQGwRo0ZxagdLkqzMZ]
  • 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHegAzwHmuN1bYqbzUmpYeC-H6OmFijQCM3c3BGBvXJWV8_rbHIS1Bx5hSgIkVo_FCBg0Bbgp2Xv_uNNNiUVBbcD2gu1aomzDfGf4NGt1TCmyELjYa8hoDmuSv0sf7z_Z8MkhiuwR6EmOtkh6U=]
  • Imidazo[1,5-a]pyridine-1-carbaldehyde. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgnM0nalo8hpLZKAPc21kIsmFh_dSMc9peviheppbGzlAhbiltyFQ7PhQlegpF5kFhptFlS8m8mFHM15Xn1Yd4RFQSvwvZQnztyGww2guVhD6IU0uR3Mf_OKzsyDWAcwgNIB4pfwomLPZJHgs=]
  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1WpQ0uZjjbYB-53QdsYsxQmmJjR8hx9j-sS1zeq6NdC0T-RNlL7kgG8awDmqWv8HUxJrf-jlXXUSwynvsc18Bg4ZDCZ6me2qI_BPacuF9Vmo-HJhPewvmxQadtPZWlk9fr4abdJ0Rs2fzCRPyDkDpXYqpfvy6SC_-Y7b2JEeyepDTn6EQloHJ]
  • Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds. Unavailable Source.
  • Transition metal complexes with thiosemicarbazide-based ligands. Part 46. Synthesis and physico-chemical characteriza- tion of m. Unavailable Source.
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj7yTUCbEEvZ1BQvJZZWp_28xmXK4iySJM9-IiyfEeGsVZYf_7x16qVPYNeOPjfzSfCkj9CgIkGCKpAjrn3zvJVtFsHixBRvsnJPGdLTYXRQbJMQLhGjNhJuiMy5oidFHrUdHc1zUvynSLVkS0HrpHe7CShPPeUeEWtBk=]
  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBrX1BKGXe-ydIiJ85wC_fnYpj7NR6jVzT3ncStF1vP8uhQLP1IzOTivGD8Si4eh-RUmHZdYCOOeyP4qbYgjY-Ruvgllkx5uXRw2mB7W2r-Q1yjN-iZieSU5wMW-G1ACPRGCwaFpBOJsINOeah5-XQltXsEKxz59jsySaaUVHHt5uw5BoTBk2gHXPmMdAIUZniXjG7V_tWtigAEo8=]
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9aBJUHWFuN01Tiyo1EMVLIgcLpIAQ37hWrnYAbp-2k7aYY8K65vS9yVQG2SoGagAHkN9XchWBQGVZSxaaOJUNoZG6OYg4IUIogBgRNHulex6C5hQ2fo3OWWwXL-e5fAM37YtriEwATz_6g4uIuriE92sJLk3eXVRrqKOvi-bSUV0O2c59GXa8FqjnJM01bAXxncplwJ1cwgEQmw==]
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc98Ivinf7jdnATxtP-0QSASTo1gQ-P7DpsoWL2jiLhouyWDAxr3YPnQHaC1iAsDMUePrTWI8bgqDRLG0m-ezCMtoJ-zvN_fgHv2lQjlucxKKLQhSki88X30H_i6hCZQloHp5D3YXSgd9ELdo=]

Sources

Method

Application Note: Strategic Derivatization of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde for Biological Assays

Executive Summary This guide details the synthetic functionalization of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (Compound 1 ), a versatile heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic functionalization of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (Compound 1 ), a versatile heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a "privileged structure" in medicinal chemistry, known for its intrinsic fluorescence (large Stokes shift) and biological activity (tubulin polymerization inhibition, aromatase inhibition).

The presence of the 3-ethyl group enhances lipophilicity and cellular permeability, while the 1-carbaldehyde serves as a reactive electrophilic handle. This note provides three validated protocols for converting this aldehyde into biologically active probes and drug candidates, specifically targeting:

  • Fluorescent Bioimaging Probes (via Knoevenagel Condensation).

  • Stable Pharmacophores (via Reductive Amination).

  • Dynamic Screening Libraries (via Schiff Base Formation).

Scientific Rationale & Reactivity Profile

The Scaffold Logic

The imidazo[1,5-a]pyridine system is electron-rich.[1] In the 3-ethyl derivative, the ethyl group at position 3 acts as a weak electron donor, stabilizing the ring and directing further electrophilic substitution or functionalization to the 1-position.

When a formyl group is introduced at position 1 (via Vilsmeier-Haack formylation of the parent 3-ethylimidazo[1,5-a]pyridine), the molecule becomes a "push-pull" system:

  • Push: The electron-rich nitrogen bridgehead and the 3-ethyl substituent.

  • Pull: The electron-withdrawing 1-formyl group.

Consequence for Assays: This electronic arrangement often results in intramolecular charge transfer (ICT) , making these derivatives highly fluorescent and sensitive to solvent polarity (solvatochromism), which is ideal for sensing local environments in biological assays (e.g., lipid membranes or hydrophobic protein pockets).

Strategic Derivatization Pathways

The aldehyde handle allows for divergent synthesis. We categorize the protocols based on the desired biological application:

  • Pathway A (Conjugation): Extension of the

    
    -system to shift fluorescence to the Red/NIR region for live-cell imaging.
    
  • Pathway B (Amination): Creation of stable amine linkages for drug-like molecule libraries (SAR studies).

DerivatizationPathways Start 3-Ethylimidazo[1,5-a] pyridine-1-carbaldehyde Knoevenagel Pathway A: Knoevenagel Condensation Start->Knoevenagel RedAmin Pathway B: Reductive Amination Start->RedAmin Schiff Pathway C: Schiff Base Formation Start->Schiff Probe Fluorescent Probe (Imaging Assays) Knoevenagel->Probe Active Methylene Drug Stable Amine (Enzyme Inhibition) RedAmin->Drug Amine + NaBH(OAc)3 Library Hydrazone/Imine Library (High-Throughput Screening) Schiff->Library Hydrazine/Amine

Figure 1: Strategic derivatization pathways for the 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorescent Probes (Knoevenagel Condensation)

Application: Generating conjugated systems for mitochondrial staining or pH sensing. Mechanism: The aldehyde reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an alkene.

Materials:

  • Substrate: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq)

  • Reagent: Malononitrile (1.2 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the aldehyde in 5 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of malononitrile.

  • Catalysis: Add 2 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (usually higher Rf) should disappear, replaced by a highly fluorescent (often yellow/orange) spot.

  • Work-up: Cool the reaction to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and recrystallize from hot ethanol/water.

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde singlet (~10 ppm) and appearance of the vinylic proton (~7.5–8.5 ppm).

    • Fluorescence: Dissolve a trace amount in DMSO; check emission under UV lamp (365 nm).

Protocol B: Reductive Amination for SAR Libraries

Application: Creating stable secondary/tertiary amines for enzyme inhibition assays (e.g., IDO1, kinases). Mechanism: Formation of an imine followed by in situ reduction.

Materials:

  • Substrate: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq)

  • Amine: Primary or Secondary amine (e.g., morpholine, benzylamine) (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic acid (1.0 eq) - Critical for catalyzing imine formation.

Step-by-Step Procedure:

  • Imine Formation: Mix aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (10 mL). Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Add saturated aqueous NaHCO3 solution.

  • Extraction: Extract with DCM (3 x 10 mL). Dry organic layer over Na2SO4.[2]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol C: Rapid Library Generation (Hydrazone Formation)

Application: High-Throughput Screening (HTS). Hydrazones are often biologically active and easy to synthesize in parallel.

Procedure:

  • Dissolve aldehyde in Ethanol.

  • Add substituted hydrazine (e.g., phenylhydrazine) (1.0 eq).

  • Add catalytic HCl (1 drop).

  • Stir at RT for 30 mins (Product usually precipitates).

  • Filter and dry. No column purification required.

Biological Assay Integration

Once synthesized, the derivatives must be validated.

Optical Characterization (For Pathway A Products)

Imidazo[1,5-a]pyridines typically absorb in the UV/Blue region (300–400 nm) and emit in the Blue/Green (450–550 nm). Knoevenagel products (extended conjugation) often shift emission to Yellow/Red (>550 nm).

ParameterMethodTypical Value (Parent)Target Value (Derivative)
Absorption Max (

)
UV-Vis Spectrophotometry (in EtOH)330–350 nm400–500 nm
Emission Max (

)
Fluorescence Spectroscopy420–460 nm500–650 nm
Stokes Shift

~80–100 nm>100 nm (Desirable)
Quantum Yield (

)
Comparative method (vs. Quinine Sulfate)0.2 – 0.5>0.5
Cellular Assays

Cytotoxicity (MTT Assay):

  • Cell Lines: HeLa, MCF-7 (Cancer), HEK293 (Normal control).

  • Protocol: Seed cells -> Treat with derivative (0.1 – 100

    
    M) for 48h -> Add MTT reagent -> Read Absorbance at 570 nm.
    
  • Note: Imidazo[1,5-a]pyridines are known tubulin inhibitors; expect IC50 values in the low micromolar range (1–10

    
    M) for active derivatives.
    

Live Cell Imaging (Confocal):

  • Protocol: Incubate cells with Probe (1–5

    
    M) for 30 min. Wash with PBS. Image.
    
  • Co-localization: Use MitoTracker Red or LysoTracker to determine subcellular localization. The lipophilic 3-ethyl group often drives these molecules into mitochondria or lipid droplets.

AssayWorkflow cluster_0 In Vitro Characterization cluster_1 Biological Validation Compound Synthesized Derivative UV UV-Vis / Fluorescence (Stokes Shift, QY) Compound->UV MTT MTT Assay (IC50 Determination) Compound->MTT Imaging Confocal Microscopy (Subcellular Localization) UV->Imaging If Fluorescent Stability pH Stability / Photostability MTT->Imaging Non-toxic conc.

Figure 2: Validation workflow for 3-ethylimidazo[1,5-a]pyridine derivatives.

Troubleshooting & Optimization

  • Problem: Low yield in Knoevenagel condensation.

    • Cause: Reversibility of the reaction or wet solvent.

    • Solution: Use molecular sieves in the reaction mixture or a Dean-Stark trap to remove water. Switch solvent to Toluene/Piperidine/Acetic Acid.

  • Problem: Product is non-fluorescent.

    • Cause: Quenching by aggregation (ACQ) or photo-induced electron transfer (PET) from the amine.

    • Solution: Measure fluorescence in solvents of varying polarity. If ACQ is the issue, add bulky groups to the phenyl ring (if using benzylamine) to prevent stacking.

  • Problem: 3-Ethyl group oxidation.

    • Cause: Benzylic-like position on the ethyl group is susceptible to oxidation under harsh conditions (e.g., KMnO4).

    • Precaution: Avoid strong oxidants during workup. The aldehyde is the intended reactive site; protect the ethyl group by maintaining mild conditions.

References

  • Synthesis of Imidazo[1,5-a]pyridines: Volochnyuk, D. M., et al. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes."[3] Beilstein Journal of Organic Chemistry, 2020, 16, 2936–2947. Link

  • Biological Activity (Tubulin): Kamal, A., et al. "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway."[4] Organic & Biomolecular Chemistry, 2014, 12, 9661-9678. Link

  • Fluorescent Probes: Santra, M., et al. "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models." Molecules, 2022, 27(12), 3856.[5] Link

  • Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][2][6][7][8][9] Comprehensive Organic Synthesis, 1991, 2, 777-794. (General reference for the formylation mechanism on heterocycles).

  • General Reactivity: Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023, 13, 26986-27018. Link

Sources

Application

C-H functionalization of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Application Notes & Protocols Topic: Strategic C-H Functionalization of the Imidazo[1,5-a]pyridine Core: Application to 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Abstract The imidazo[1,5-a]pyridine scaffold is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic C-H Functionalization of the Imidazo[1,5-a]pyridine Core: Application to 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in pharmacologically active compounds and advanced functional materials.[1][2] Direct C-H functionalization offers a highly efficient and atom-economical strategy for the late-stage modification of this core, bypassing the need for pre-functionalized starting materials.[3] This guide focuses on the C-H functionalization of a specifically substituted derivative, 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. As the electronically favored C-1 and C-3 positions are already substituted, this document provides expertly adapted protocols based on established literature for targeting the pyridine ring C-H bonds. We present detailed methodologies for Palladium-catalyzed C-H arylation and Rhodium-catalyzed C-H olefination, including mechanistic insights, step-by-step protocols, and expected outcomes to empower researchers in drug discovery and materials science.

Foundational Strategy: Regioselectivity in a Substituted Imidazo[1,5-a]pyridine System

The primary challenge in the functionalization of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde lies in predicting and controlling the site of reaction. The parent imidazo[1,5-a]pyridine is an electron-rich heterocycle, with the C-1 and C-3 positions of the imidazole ring being the most nucleophilic and kinetically favored sites for electrophilic attack and many metal-catalyzed C-H activation reactions.[4]

However, in our target molecule, these positions are blocked. We must therefore consider the electronic and steric landscape of the remaining C-H bonds on the pyridine ring (C-5, C-7, C-8).

  • Electronic Effects: The aldehyde group at C-1 is electron-withdrawing, which deactivates the entire heterocyclic system to a degree, but its influence is most pronounced on the adjacent pyridine ring. The nitrogen atom at position 6 strongly influences the reactivity of the adjacent C-5 and C-7 positions.

  • Steric Hindrance: The ethyl group at C-3 and the aldehyde at C-1 create steric hindrance that may influence the approach of a bulky catalytic species.

  • Literature Precedent: In related N-fused heterocycles, transition metal-catalyzed C-H activation often occurs at the position ortho to the ring-junction C-H bond or adjacent to the heteroatom, making the C-7 and C-5 positions primary targets for functionalization.[5]

Based on this analysis, the protocols described herein are optimized to selectively target the C-H bonds of the pyridine moiety, with a general reactivity trend predicted as C-7 > C-5.

Palladium-Catalyzed C-7 Arylation

Direct C-H arylation is a powerful tool for forging C(sp²)–C(sp²) bonds. Palladium catalysis is particularly effective for this transformation on electron-rich heterocycles.[4][6] The following protocol is adapted from methodologies developed for the C-3 arylation of the parent imidazo[1,5-a]pyridine scaffold.

Mechanistic Rationale

The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. A plausible mechanism involves the coordination of the palladium catalyst to the heterocycle, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This is the rate-determining C-H activation step. Subsequent oxidative addition of the aryl halide, followed by reductive elimination, yields the arylated product and regenerates the active palladium catalyst.[7] The use of a phosphine ligand stabilizes the palladium center, while a carbonate or pivalate base facilitates the deprotonation step.

G sub Substrate (1) pd_cat Pd(OAc)₂ + Ligand complex Coordination Complex sub->complex Coordination active_pd Active Pd(II) Species pd_cat->active_pd active_pd->complex active_pd->complex palladacycle Palladacycle Int. (2) complex->palladacycle Base-assisted C-H Activation complex->palladacycle cmd Concerted Metalation- Deprotonation (CMD) pd_iv Pd(IV) Intermediate (3) palladacycle->pd_iv Ar-Br palladacycle->pd_iv ox_add Oxidative Addition (Ar-Br) pd_iv->active_pd Reductive Elimination pd_iv->active_pd product C-7 Arylated Product (4) pd_iv->product C-C Bond Formation red_elim Reductive Elimination pd_regen Catalyst Regeneration G cluster_workflow General Experimental Workflow start Define Starting Materials (Substrate, Olefin, Catalyst) setup Assemble Reaction (Inert Atmosphere, Solvent) start->setup 1 heat Heat Reaction Mixture (e.g., 100-130 °C) setup->heat 2 monitor Monitor Progress (TLC / LC-MS) heat->monitor 3 workup Aqueous Work-up & Extraction monitor->workup 4 (upon completion) purify Column Chromatography workup->purify 5 characterize Characterize Product (NMR, HRMS) purify->characterize 6

Sources

Method

Application Note & Protocols: Synthesis and Cytotoxic Evaluation of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids

Introduction: The Rationale for Hybrid Scaffolds in Oncology The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, driven by the need to overcome challenges such as drug resistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Hybrid Scaffolds in Oncology

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, driven by the need to overcome challenges such as drug resistance and off-target toxicity.[1][2] A promising strategy in this endeavor is the principle of molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced efficacy or a novel mechanism of action.[3][4] This approach is predicated on the hypothesis that such hybrids can interact with multiple biological targets, a crucial advantage in treating complex multifactorial diseases like cancer.[5]

This guide focuses on a particularly compelling class of hybrid molecules: those integrating the imidazo[1,5-a]pyridine and benzimidazole scaffolds. The benzimidazole nucleus is a "privileged" structure in drug discovery, serving as a core component in numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][6][7] Its structural similarity to endogenous purine nucleotides allows it to interact with various biomolecules.[7] Similarly, the imidazo[1,5-a]pyridine core is a key pharmacophore found in compounds exhibiting potent cytotoxic effects against various cancer cell lines.[8][9][10]

By combining these two potent scaffolds, we aim to develop novel chemical entities with multi-target capabilities. Published research indicates that imidazo[1,5-a]pyridine-benzimidazole hybrids can exert their cytotoxic effects by concurrently inhibiting tubulin polymerization and key signaling pathways like PI3K/Akt, leading to cell cycle arrest and apoptosis.[3][11][12] This dual-action mechanism not only enhances cytotoxicity but may also circumvent resistance mechanisms associated with single-target agents.

This document provides a comprehensive guide for the synthesis, purification, characterization, and cytotoxic evaluation of these hybrid compounds, intended for researchers, scientists, and drug development professionals in the field of oncology.

Section 1: Synthesis and Characterization of Hybrid Compounds

Causality Behind the Synthetic Strategy

The synthetic approach is designed as a convergent synthesis. This methodology is chosen for its efficiency and modularity. Instead of building the entire complex molecule in a linear fashion, the two core heterocyclic systems (imidazo[1,5-a]pyridine and benzimidazole) are synthesized independently and then coupled in a final step. This allows for the separate optimization of reaction conditions for each core and facilitates the creation of a diverse library of final compounds by varying the substituents on either precursor. The final coupling is typically an amidation or a similar bond-forming reaction, which is robust and generally high-yielding.

A representative synthetic workflow is outlined below.

G cluster_0 Part A: Imidazo[1,5-a]pyridine Synthesis cluster_1 Part B: Benzimidazole Synthesis cluster_2 Part C: Hybridization and Final Product A1 2-(Aminomethyl)pyridine A3 Cyclocondensation Reaction A1->A3 A2 Substituted Benzaldehyde A2->A3 A4 Imidazo[1,5-a]pyridine Core A3->A4 C1 Coupling Reaction (e.g., Amide Bond Formation) A4->C1 B1 o-Phenylenediamine Derivative B3 Condensation Reaction B1->B3 B2 Carboxylic Acid Precursor B2->B3 B4 Benzimidazole Core B3->B4 B4->C1 C2 Crude Hybrid Compound C1->C2 C3 Purification (Column Chromatography) C2->C3 C4 Characterization (NMR, HRMS) C3->C4 C5 Pure Imidazo[1,5-a]pyridine- Benzimidazole Hybrid C4->C5

Caption: Convergent synthetic workflow for hybrid compound preparation.
Protocol 1: General Procedure for Synthesis

This protocol is a representative method adapted from established literature.[3][11] Researchers should optimize conditions based on their specific substrates.

Step A: Synthesis of 3-Aryl-imidazo[1,5-a]pyridine Intermediate

  • To a solution of a substituted 2-(aminomethyl)pyridine (1.0 eq) in ethanol, add a substituted benzaldehyde (1.1 eq).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the imidazo[1,5-a]pyridine intermediate.

Step B: Synthesis of Benzimidazole Intermediate with a Linker

  • Dissolve a substituted o-phenylenediamine (1.0 eq) and a dicarboxylic acid or its derivative (e.g., methyl 2-(chloromethyl)benzoate) (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Heat the mixture at a temperature range of 100-150 °C for 8-12 hours. The choice of temperature and reaction time is critical and depends on the reactivity of the starting materials.[13]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by column chromatography if necessary.

Step C: Coupling to Form the Final Hybrid Molecule

  • Dissolve the benzimidazole intermediate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.

  • Add the imidazo[1,5-a]pyridine intermediate (which should contain a suitable reactive group for coupling, e.g., a halo-acetyl group) (1.1 eq).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60-80 °C) for 12-24 hours.

  • Once the reaction is complete (monitored by TLC), filter off the inorganic base.

  • Evaporate the solvent in vacuo.

  • The resulting crude product must be purified to achieve high purity for biological testing.

Purification and Structural Characterization

Rationale: It is imperative that the compounds tested for biological activity are of high purity (>95%) to ensure that the observed effects are attributable to the compound itself and not to impurities.

  • Purification: Column chromatography using silica gel is the standard method. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically employed to separate the desired product from unreacted starting materials and byproducts.

  • Characterization: The identity and purity of the final hybrids must be confirmed unequivocally.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): This technique confirms the elemental composition and molecular weight of the synthesized compound.

Section 2: In Vitro Cytotoxicity Evaluation

Principle of Cytotoxicity Screening

The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells.[14] In vitro cytotoxicity assays are performed on a panel of human cancer cell lines to quantify the concentration-dependent effect of the compound on cell viability.[15][16] A key metric derived from these assays is the Half-Maximal Inhibitory Concentration (IC₅₀) , which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[17] A lower IC₅₀ value indicates higher potency. To assess selectivity, compounds are often tested concurrently on non-cancerous cell lines (e.g., HEK-293).[4][11][12]

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A1 Culture Cancer & Normal Cell Lines A2 Seed Cells in 96-Well Plates A1->A2 A3 Incubate for 24h (for cell adherence) A2->A3 B2 Add Compounds to Wells (Include Vehicle Control) A3->B2 B1 Prepare Serial Dilutions of Hybrid Compounds B1->B2 B3 Incubate for 48-72h B2->B3 C1 Add MTT Reagent to each well B3->C1 C2 Incubate for 3-4h (Formazan Crystal Formation) C1->C2 C3 Add Solubilizing Agent (e.g., DMSO) C2->C3 C4 Read Absorbance (e.g., at 570 nm) C3->C4 C5 Calculate % Viability & Determine IC50 Values C4->C5

Caption: Experimental workflow for determining IC₅₀ values via MTT assay.
Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][17] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver).[18][19]

  • Non-cancerous human cell line (e.g., HEK-293).[4]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the hybrid compounds in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

Data Presentation

Quantitative cytotoxicity data should be summarized in a clear, tabular format for easy comparison of potency and selectivity across different cell lines.

Table 1: Example In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HEK-293 (Normal Kidney)Selectivity Index (SI)¹
Hybrid-5d2.85 ± 0.154.10 ± 0.213.55 ± 0.18> 50> 17.5
Hybrid-5l1.71 ± 0.092.45 ± 0.132.12 ± 0.11> 50> 29.2
Doxorubicin0.45 ± 0.030.88 ± 0.050.62 ± 0.042.5 ± 0.145.6

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7 used for calculation). A higher SI value is desirable. Data are hypothetical and for illustrative purposes only, based on trends observed in the literature.[3][11]

Section 3: Elucidation of Anticancer Mechanism

Determining a compound's IC₅₀ value is the first step. To build a comprehensive profile, it is crucial to understand how the compound induces cell death. Literature suggests these hybrids can induce G2/M cell cycle arrest and apoptosis.[11][12]

G cluster_0 Cellular Targets cluster_1 Cellular Effects cluster_2 Cellular Outcome Hybrid Imidazo[1,5-a]pyridine- Benzimidazole Hybrid Tubulin Tubulin Hybrid->Tubulin Inhibits Polymerization PI3K PI3K Hybrid->PI3K Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Akt Akt PI3K->Akt Activates G2M G2/M Phase Arrest Akt->G2M Promotes Progression p53 p53/p21 Upregulation Akt->p53 Inhibits Microtubule->G2M Leads to G2M->p53 Induces Bax Bax Upregulation p53->Bax Activates Caspase Caspase Activation Bax->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: Proposed multi-target mechanism of action for the hybrid compounds.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound causes arrest at a specific checkpoint.[17]

  • Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight.

  • Treat the cells with the hybrid compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.

Protocol 4: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

  • Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze immediately by flow cytometry. An increase in the Annexin V positive cell population indicates the induction of apoptosis.

Conclusion

The molecular hybridization of imidazo[1,5-a]pyridine and benzimidazole scaffolds represents a validated and promising strategy for the development of novel anticancer agents. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of these compounds. By following a systematic approach from chemical synthesis to mechanistic elucidation, researchers can effectively identify and characterize lead candidates with potent and selective cytotoxic activity, paving the way for further preclinical and clinical development.

References

  • Kamal, A., Subba Rao, A. V., Nayak, V. L., Subba Reddy, N. V., Swapna, K., Ramakrishna, G., & Alvala, M. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(48), 9864–9880. [Link]

  • Al-Ostath, A. I., Al-Sanea, M. M., & El-Gendy, M. A. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals. [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., & El-Zahabi, H. S. A. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166037. [Link]

  • Al-Sanea, M. M., & Al-Ostath, A. I. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. [Link]

  • Gaba, M., & Mohan, C. (2021). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Research Journal of Pharmacy and Technology. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Letters in Drug Design & Discovery. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. RSC Publishing. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. ResearchGate. [Link]

  • Kumar, G. S., et al. (2025). Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry. [Link]

  • Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • Singh, V., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. [Link]

  • Nguyen, T. T. H., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports. [Link]

  • Sharma, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • ResearchGate. (2025). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Balaes, T., et al. (2021). Synthesis of hybrid bis-(imidazole/benzimidazole)-pyridine salts derivatives 5a–d and 6a–d. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Wang, Y., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. [Link]

  • Gümüş, M. H., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure. [Link]

  • Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]

  • Bakherad, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde via Chromatography

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. This document provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during chromatographic purification of this and structurally related heterocyclic aldehydes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: My TLC analysis shows co-elution or very poor separation between my desired 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde and several impurities. How can I improve the resolution on my flash chromatography column?

Answer: Poor separation is a frequent challenge, often stemming from an inadequately optimized mobile phase. The imidazo[1,5-a]pyridine core imparts a degree of polarity, while the ethyl and carbaldehyde groups add their own electronic and steric influences.

Potential Causes & Solutions:

  • Inappropriate Solvent System Polarity:

    • Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities and selectivities. Good starting points for nitrogen-containing heterocycles include gradients of hexane/ethyl acetate and dichloromethane/methanol.[1][2] If your compound is streaking on the TLC plate, which is common for basic heterocycles due to interaction with the acidic silica surface, consider adding a basic modifier like triethylamine (0.1-1%) to your mobile phase.[1]

    • Pro-Tip: If you observe that your compound streaks, you can pre-treat the silica gel by slurring it in the mobile phase containing the basic modifier before packing the column.

  • Insufficient Resolution:

    • Solution: If adjusting the mobile phase polarity is insufficient, consider switching to a different stationary phase. If you are using standard silica gel, which is acidic, switching to neutral or basic alumina might prevent unwanted interactions and improve separation. For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[1]

  • Column Overloading:

    • Solution: Ensure you are not overloading the column. A general rule of thumb is to load a sample amount that is 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity, increase the column diameter, not just the length.

Issue 2: The Compound is Sticking to the Column or Eluting Very Slowly

Question: My 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is either not eluting from the silica gel column or is tailing significantly, leading to low recovery and broad peaks. What is happening and how can I fix it?

Answer: This issue, often referred to as "streaking" or "tailing," is common with nitrogen-containing heterocycles on silica gel.[1] The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, causing the compound to bind too tightly.

Potential Causes & Solutions:

  • Strong Acid-Base Interactions:

    • Solution: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine or ammonia (often as a 7N solution in methanol) at a concentration of 0.1-2% can neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound.[1]

    • Workflow:

      • Start by adding 0.5% triethylamine to your chosen eluent (e.g., ethyl acetate/hexane).

      • Run a TLC to observe the effect on the Rf and spot shape. The spot should be more compact and have a higher Rf.

      • Adjust the concentration of the modifier as needed.

  • Compound is Too Polar for the Solvent System:

    • Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar solvent system like dichloromethane/methanol.[3]

Issue 3: Decomposition of the Aldehyde on the Column

Question: I suspect my 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is decomposing on the silica gel column, as my yield is very low and I see new, unexpected spots on my TLC analysis of the collected fractions.

Answer: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[4]

Potential Causes & Solutions:

  • Acid-Catalyzed Degradation:

    • Solution 1: Deactivate the Silica Gel: Before packing your column, you can treat the silica gel with a base. A common method is to wash the silica gel with a solution of triethylamine in your non-polar solvent (e.g., 1% triethylamine in hexane), then evaporate the solvent. This neutralizes the most acidic sites.[3]

    • Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or even Florisil, which are less acidic than silica gel and may be more compatible with your aldehyde.[3]

    • Solution 3: Alternative Purification Method: If decomposition remains an issue, consider a non-chromatographic method. Aldehydes can often be purified by forming a water-soluble bisulfite adduct.[4][5] This involves reacting the crude material with a saturated aqueous solution of sodium bisulfite. The adduct can then be separated from non-aldehyde impurities by extraction. The pure aldehyde is then regenerated by adding a base.[4][5]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde on silica gel?

A1: A good starting point for many nitrogen-containing heterocycles is a gradient of ethyl acetate in hexanes.[2] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. For more polar compounds, a system of methanol in dichloromethane is a common choice.[1][2] Always perform TLC first to determine the optimal solvent ratio.

Q2: How can I determine if my compound is stable on silica gel before running a large-scale column?

A2: A simple 2D TLC experiment can help assess stability.[3]

  • Spot your crude material on a TLC plate and develop it in your chosen solvent system.

  • After the first development, turn the plate 90 degrees and re-develop it in the same solvent system.

  • If your compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see additional spots along the second development path.

Q3: My compound is very polar and has a low Rf even in 100% ethyl acetate. What should I do?

A3: For very polar compounds, you will need a more polar mobile phase. A common strategy is to use a mixture of dichloromethane and methanol.[3] You can start with 1-5% methanol in dichloromethane and increase the methanol concentration as needed. Another powerful technique for purifying very polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is an excellent option, especially if you are struggling with normal-phase silica gel.[1] You would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase, such as a gradient of acetonitrile or methanol in water. Often, adding a small amount of an acid modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for basic compounds.[1]

Q5: What are some general tips for successful flash chromatography of heterocyclic compounds?

A5:

  • Proper Sample Loading: Dissolve your crude sample in a minimum amount of a strong solvent (like dichloromethane or methanol) and then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of your column. This "dry loading" technique often results in better separation than loading the sample as a liquid.

  • Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.

  • Flow Rate: Don't run the column too fast. A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved resolution.

III. Standard Operating Protocol: Flash Chromatography of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis of your crude material.

1. Materials and Reagents:

  • Crude 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (optional, for basic modifier)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

2. Procedure:

  • Step 1: TLC Analysis and Solvent System Optimization

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find one that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities. A good starting point is 30% Ethyl Acetate in Hexanes.

  • Step 2: Column Packing

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Step 3: Sample Loading (Dry Loading Recommended)

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Step 4: Elution

    • Carefully add the mobile phase to the column.

    • Begin eluting the column with the optimized solvent system, collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Step 5: Fraction Analysis

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde.

IV. Visual Workflow and Data

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent Optimization) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G start Poor Separation? overloading Column Overloaded? start->overloading No reduce_load Reduce Sample Load start->reduce_load Yes solvent Optimize Solvent System (TLC Screen) overloading->solvent No streaking Compound Streaking? solvent->streaking add_base Add Basic Modifier (e.g., 0.5% TEA) streaking->add_base Yes alt_phase Consider Alternative Stationary Phase (Alumina, C18) streaking->alt_phase No

Sources

Optimization

identification of side products in 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. This document is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged structure found in numerous biologically active compounds and advanced materials.[1][2][3] The introduction of a carbaldehyde at the C1 position via electrophilic formylation, typically the Vilsmeier-Haack reaction, is a cornerstone transformation. However, like any chemical synthesis, it is not without its challenges.

This guide moves beyond a simple recitation of steps. It is structured as a troubleshooting resource, grounded in mechanistic principles, to help you diagnose and resolve common issues encountered during this synthesis, with a particular focus on the identification and mitigation of side products.

Section 1: The Core Reaction Pathway: Vilsmeier-Haack Formylation

The most common and effective method for this transformation is the Vilsmeier-Haack reaction, which uses a potent electrophilic iminium species, the "Vilsmeier reagent," generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[4][5][6] The electron-rich imidazo[1,5-a]pyridine system readily undergoes electrophilic substitution, with a strong preference for the C1 position due to its high electron density.

G DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Start 3-Ethylimidazo[1,5-a]pyridine Start->Intermediate Electrophilic Attack Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 3-Ethylimidazo[1,5-a]pyridine- 1-carbaldehyde Workup->Product

Caption: The Vilsmeier-Haack reaction pathway for formylation.

Section 2: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis.

Question: My reaction yield is very low, or I'm only recovering the starting material. What are the likely causes?

Answer: This is a common issue often related to the activity of the Vilsmeier reagent or the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The formation of the chloroiminium ion is the critical first step.[4][6] This process is highly sensitive to moisture.

    • Troubleshooting:

      • Ensure your DMF is anhydrous. Using a freshly opened bottle or DMF from a solvent purification system is best practice.

      • Use fresh, high-quality POCl₃. Old bottles may have partially hydrolyzed to phosphoric acid, which will not activate the DMF.

      • The Vilsmeier reagent is typically formed at low temperatures (0-5 °C) before the addition of the substrate. Ensure your pre-reaction cooling is adequate.

  • Cause 2: Insufficient Reaction Temperature or Time. While the Vilsmeier reagent is a potent electrophile, the imidazo[1,5-a]pyridine substrate still requires sufficient thermal energy to react.

    • Troubleshooting:

      • After adding the substrate at a low temperature, allow the reaction to warm to room temperature and then gently heat. A common temperature range is 50-70 °C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • If the reaction stalls (as seen by a static ratio of starting material to product on TLC), a modest increase in temperature or extended reaction time may be necessary.

  • Cause 3: Improper Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Troubleshooting:

      • Typically, 1.2 to 1.5 equivalents of both DMF and POCl₃ relative to the substrate are used. Verify your calculations and measurements. Using a large excess is generally not recommended as it can lead to more side products and a more difficult workup.

Question: My post-reaction TLC or LC-MS shows multiple spots. What are the potential side products?

Answer: The presence of multiple byproducts points to side reactions. Identifying these is key to optimizing the process.

G Start 3-Ethylimidazo[1,5-a]pyridine (SM) Product Desired Product (C1-Formylation) Start->Product Optimal Conditions (e.g., 60°C, 1.2 eq VHR) SP1 Side Product A: Chlorination Start->SP1 Excess POCl₃ High Temp SP3 Side Product C: Decomposition Start->SP3 Presence of H₂O Very High Temp VHR Vilsmeier-Haack Reagent (VHR) VHR->Product VHR->SP1 SP2 Side Product B: Di-Formylation VHR->SP2 Product->SP2 Forcing Conditions (e.g., >90°C, >2 eq VHR)

Caption: Potential side reaction pathways from the main synthesis.

Here is a breakdown of the most probable impurities:

  • Unreacted Starting Material: As discussed above, this is due to incomplete conversion.

  • Side Product A: Chlorinated Imidazo[1,5-a]pyridine: The Vilsmeier-Haack reaction is known to cause chlorination on some heterocyclic systems, particularly when excess POCl₃ is used at elevated temperatures.[7] The chlorine atom could add to various positions on the pyridine or imidazole ring.

  • Side Product B: Di-formylated Species: While formylation is strongly directed to C1, forcing conditions (high temperature, large excess of Vilsmeier reagent) could potentially lead to a second formylation at another electron-rich position, such as C5 or C7.

  • Side Product C: Polymeric or Tarry Materials: If the reaction temperature is too high or if moisture contaminates the reaction, the highly reactive intermediates can lead to decomposition and polymerization.

Table 1: Characterization of Potential Side Products

Compound NameExpected Mass Change (vs. Product)Key Analytical SignatureMitigation Strategy
3-Ethylimidazo[1,5-a]pyridine (Starting Material)-28 DaAbsence of aldehyde proton (~10 ppm) in ¹H NMR.Increase reaction time/temperature; ensure active Vilsmeier reagent.
Chloro-3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde+34.5 Da (for ³⁵Cl isotope)Isotopic pattern for chlorine in mass spectrum (M, M+2 in ~3:1 ratio). Shift in aromatic protons in ¹H NMR.Use minimal excess of POCl₃ (1.1-1.2 eq.); maintain moderate temperature (<70 °C).
3-Ethylimidazo[1,5-a]pyridine-1,X-dicarbaldehyde+28 DaTwo distinct aldehyde protons in ¹H NMR. Mass increase of 28 Da.Avoid large excess of Vilsmeier reagent; avoid prolonged heating at high temperatures.

Question: I'm struggling with the purification. My desired product co-elutes with an impurity during column chromatography.

Answer: Purification can be challenging when side products have similar polarities to the target compound.

  • Strategy 1: Optimize Column Chromatography.

    • Solvent System: The polarity of your aldehyde product is moderate. If you are using a standard Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system, which offers different selectivity. Adding a small amount of triethylamine (~0.1-0.5%) to the mobile phase can often improve peak shape for nitrogen-containing heterocycles by deactivating acidic sites on the silica gel.

    • Gradient Elution: If you are using isocratic (constant solvent ratio) elution, switch to a shallow gradient. This will provide better separation between closely eluting compounds.

  • Strategy 2: Recrystallization. If your product is a solid and you have achieved >85-90% purity, recrystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

  • Strategy 3: Chemical Derivatization/Purification. As a last resort, the aldehyde can be temporarily converted to a derivative (e.g., an acetal) with different polarity, purified, and then hydrolyzed back to the aldehyde. This is more involved but can resolve severe purification issues.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for the high regioselectivity of formylation at the C1 position? A: The imidazo[1,5-a]pyridine is a non-alternant aromatic hydrocarbon with a nitrogen atom at a bridgehead position. Electronic structure calculations and experimental evidence show that the C1 position bears the highest partial negative charge (highest electron density). Therefore, it is the most nucleophilic carbon and the most favorable site for attack by the electrophilic Vilsmeier reagent.

Q: Can I use other formylating agents besides DMF/POCl₃? A: Yes, other Vilsmeier-type reagents can be generated using different amides (e.g., N-formylmorpholine) or activating agents (e.g., oxalyl chloride, thionyl chloride).[8] However, DMF/POCl₃ is the most common, cost-effective, and generally high-yielding combination for this class of substrates.[5][9]

Q: What is the best way to definitively identify an unknown side product? A: A combination of techniques is required:

  • LC-MS: Provides the molecular weight, which is the first crucial piece of data (e.g., does the mass correspond to starting material, a chlorinated product, etc.?).

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing you to determine the elemental formula and confirm your hypothesis.

  • NMR Spectroscopy: ¹H and ¹³C NMR will reveal the structure. For definitive assignment, 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are invaluable for piecing together the molecular framework.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

G cluster_prep Reagent Preparation (0-5 °C) cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Add Anhydrous DMF to a flask under N₂ Prep2 Cool to 0 °C Prep1->Prep2 Prep3 Add POCl₃ dropwise Prep2->Prep3 Prep4 Stir for 30 min Prep3->Prep4 React1 Add 3-Ethylimidazo[1,5-a]pyridine in DMF solution Prep4->React1 React2 Warm to RT, then heat to 60 °C for 2-4h React1->React2 React3 Monitor by TLC React2->React3 Work1 Cool and pour onto ice/water React3->Work1 Work2 Neutralize with aq. NaHCO₃ Work1->Work2 Work3 Extract with Ethyl Acetate Work2->Work3 Work4 Dry, concentrate, and purify (Column Chromatography) Work3->Work4

Caption: Experimental workflow for the synthesis.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (1.2 eq). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cold DMF with vigorous stirring. A thick white precipitate may form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 3-Ethylimidazo[1,5-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-65 °C.

  • Monitoring: Monitor the consumption of the starting material using TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete in 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol 2: LC-MS Analysis of Crude Reaction Mixture

  • Sample Preparation: Take a small aliquot (~1-2 drops) from the crude reaction mixture (post-neutralization, before extraction) and dilute it significantly with methanol or acetonitrile (~1-2 mL).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.

    • Detector: UV-Vis (Diode Array Detector) and Mass Spectrometer (e.g., ESI source in positive ion mode).

  • Analysis: Inject the diluted sample. The UV chromatogram will show the relative abundance of different components. The mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak, allowing for the identification of the product and potential side products based on the values in Table 1.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Li, M., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bakherad, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chahal, M., et al. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Retrieved from [Link]

  • Neda, I., et al. (2011).
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • NRO Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. Retrieved from [Link]

  • Anusha, J., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • University of the Witwatersrand, Johannesburg. (n.d.). Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds.
  • De, P., et al. (2007). A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines.

Sources

Troubleshooting

developing analytical methods for 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde purity assessment

Technical Support Center: Analytical Method Development for 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Current Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #IMP-739-ALD[1]

Executive Summary

You are developing a purity assessment method for 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde . This molecule presents a dual analytical challenge: it contains a basic nitrogen (imidazo[1,5-a]pyridine core) susceptible to peak tailing, and a reactive aldehyde group prone to oxidation and solvent interactions.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this heterocycle.

Module 1: Chromatographic Separation (UPLC/HPLC)

Q: My main peak is tailing significantly (Tailing Factor > 1.5). Is my column failing?

A: Likely not. The tailing is almost certainly caused by the interaction between the basic nitrogen in the imidazo[1,5-a]pyridine ring and residual silanols on your silica column.

The Mechanism: At neutral pH, residual silanols (


) on the column surface act as cation exchangers. The protonated nitrogen of your imidazopyridine interacts strongly with these sites, causing the "tail" or drag in the chromatogram.

The Solution: You must overwhelm or suppress these interactions.[1]

  • Low pH Strategy (Recommended): Use 0.1% Formic Acid or 0.05% TFA in your mobile phase (pH ~2-3).[1] This protonates the silanols (

    
    ), rendering them neutral and preventing interaction with your basic analyte.
    
  • Column Choice: Switch to a "Hybrid" particle column (e.g., chemically bridged silica) or a high-density end-capped C18 column designed for bases.[1]

Recommended Protocol:

ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., 1.7 µm, 2.1 x 50 mm)Resists high pH/low pH extremes; reduced silanol activity.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCRITICAL: Do NOT use Methanol (see Module 2).[1]
Gradient 5% B to 95% B over 5-7 minsThe ethyl group adds lipophilicity; a gradient ensures elution of the dimer/oxidized impurities.
Flow Rate 0.4 - 0.6 mL/min (UPLC)Optimized for Van Deemter curve of sub-2µm particles.[1]
Detection UV 254 nm (primary), 280 nmImidazopyridines have strong aromatic absorbance.[1]

Module 2: Stability & Ghost Peaks (The Aldehyde Factor)

Q: I see a "ghost peak" eluting just before my main peak when I use Methanol. Is this an impurity?

A: This is likely a method-induced artifact , not an intrinsic impurity.[1]

The Mechanism: Aldehydes react with primary alcohols (like Methanol) under acidic conditions (your mobile phase) to form hemiacetals .



This hemiacetal is less polar than the acid impurity but more polar than the parent aldehyde, often eluting just prior to the main peak.

The Fix:

  • Diluent: Dissolve your sample in Acetonitrile (ACN) or ACN/Water mixtures.[1]

  • Mobile Phase: Use ACN as your organic modifier.[1] Strictly avoid Methanol in both sample prep and mobile phase.[1]

Q: How do I distinguish the oxidized impurity (Carboxylic Acid) from the Aldehyde?

A: The 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is the primary degradation product.

  • Retention Time: The acid is significantly more polar than the aldehyde (due to the -COOH group) and will elute earlier (typically RRT ~0.6 - 0.8 depending on gradient).

  • Confirmation: Inject a sample spiked with trace Hydrogen Peroxide (

    
    ) to force oxidation.[1] The peak that grows is your acid impurity.[1]
    

Module 3: Workflow Visualization

The following diagram outlines the logical decision tree for method development and troubleshooting specific to this molecule.

MethodDev Start Start: 3-Ethylimidazo[1,5-a]pyridine-1-CHO Sample SolventCheck Check Diluent/Mobile Phase B Start->SolventCheck Methanol Methanol Used? SolventCheck->Methanol Artifact Artifact Risk: Hemiacetal Formation (Ghost Peak) Methanol->Artifact Yes ColumnCheck Check Peak Symmetry (Tailing) Methanol->ColumnCheck No (ACN used) SwitchACN Switch to Acetonitrile Artifact->SwitchACN SwitchACN->ColumnCheck Tailing Tailing Factor > 1.5 ColumnCheck->Tailing Yes ImpurityCheck Impurity Profiling ColumnCheck->ImpurityCheck No Silanol Cause: Basic Nitrogen-Silanol Interaction Tailing->Silanol FixpH Action: Add 0.1% Formic Acid (pH ~2.5) Use Hybrid C18 Column Silanol->FixpH FixpH->ImpurityCheck EarlyEluter Peak @ RRT < 0.8? ImpurityCheck->EarlyEluter Oxidation ID: Carboxylic Acid (Oxidation Product) EarlyEluter->Oxidation Likely

Caption: Decision tree for eliminating solvent artifacts and optimizing peak shape for imidazopyridine aldehydes.

Module 4: Validation Essentials (ICH Q2(R1))

Q: What are the critical validation parameters for this specific aldehyde?

A: While you must follow the full ICH Q2(R1) guidelines [1], focus heavily on Specificity and Solution Stability .

  • Specificity (Forced Degradation):

    • You must demonstrate the method separates the Aldehyde from the Acid (oxidation) and the N-oxide (potential oxidation on the pyridine ring).

    • Stress Test: Acid hydrolysis, Base hydrolysis (watch for aldol condensation), Oxidative (

      
      ), and Photolytic stress.
      
  • Solution Stability:

    • Aldehydes are auto-oxidizable.[1]

    • Requirement: Verify stability of the standard solution in the autosampler (typically 15°C or 4°C) over 24 hours. If degradation > 2% is observed, require fresh preparation or amber glassware.[1]

  • LOD/LOQ Determination:

    • Because the imidazo[1,5-a]pyridine core is highly UV active, you should expect low detection limits.

    • Target LOQ: < 0.05% area normalization to ensure you can detect trace oxidation.[1]

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • Dolan, J. W. Tailing Peaks: The Curse of the Chromatographer. LCGC North America, 2002.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.[1] (General reference for mobile phase pH effects on basic heterocycles).

  • BenchChem Technical Support . Troubleshooting peak tailing in HPLC analysis of furan aldehydes (Analogous chemistry for aldehyde-silanol interactions).

Sources

Reference Data & Comparative Studies

Validation

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde vs other formyl-substituted heterocycles

Comparative Analysis & Application Protocols Executive Summary & Chemical Architecture 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde represents a specialized subclass of bridgehead-nitrogen heterocycles.[1][2] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application Protocols

Executive Summary & Chemical Architecture

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde represents a specialized subclass of bridgehead-nitrogen heterocycles.[1][2] Unlike its more common isomer, imidazo[1,2-a]pyridine, the 1,5-a scaffold features a nitrogen atom at the bridgehead that is part of a continuous


-conjugated system involving the 5-membered imidazole ring fused to a 6-membered pyridine ring.

This specific derivative is distinguished by:

  • Electronic Character: The imidazo[1,5-a]pyridine core is electron-rich (isoelectronic with indolizine), making the C1 and C3 positions highly nucleophilic. The introduction of the formyl group at C1 creates a "push-pull" alkene system, enhancing its utility in fluorescent probe design and nonlinear optics .

  • The 3-Ethyl Substituent: Unlike the unsubstituted parent, the ethyl group at C3 improves solubility in organic solvents (DCM, THF) and provides a slight inductive electron-donating effect (+I), which modulates the electrophilicity of the C1-aldehyde.

Structural Comparison: The "Heterocycle Triad"

To understand its utility, we compare it against two standard formyl-heterocycles used in drug discovery: Pyridine-2-carbaldehyde (electron-deficient) and Indole-3-carbaldehyde (electron-rich, protic).

Feature3-Ethylimidazo[1,5-a]pyridine-1-CHOPyridine-2-carbaldehydeIndole-3-carbaldehyde
Electronic Nature Electron-Rich (Nucleophilic Core)Electron-Poor (Electrophilic Core)Electron-Rich (Nucleophilic Core)
Fluorescence High (Tunable Stokes Shift)NegligibleModerate (UV region)
H-Bonding Acceptor only (Bridgehead N blocked)AcceptorDonor (NH) & Acceptor
Reactivity (CHO) Moderate electrophile (stabilized by resonance)Highly reactive electrophileStabilized (Vinylogous amide)
Solubility High (Lipophilic Ethyl group)High (Polar)Moderate

Synthesis Protocol: The "Self-Validating" Workflow

Phase 1: Construction of the 3-Ethylimidazo[1,5-a]pyridine Core

Rationale: Direct condensation of 2-(aminomethyl)pyridine with 1-nitropropane using polyphosphoric acid (PPA) provides the 3-ethyl scaffold in a single step.

Reagents:

  • 2-(Aminomethyl)pyridine (1.0 equiv)

  • 1-Nitropropane (2.0 equiv)[3][4]

  • Polyphosphoric Acid (PPA) (10 equiv by weight)

Protocol:

  • Activation: Heat PPA to 100°C in a round-bottom flask.

  • Addition: Add 1-nitropropane dropwise, followed by 2-(aminomethyl)pyridine.

  • Cyclization: Increase temperature to 150°C and stir for 3 hours. Checkpoint: The solution will darken; monitor by TLC (EtOAc/MeOH 9:1) for disappearance of amine.

  • Quench: Pour the hot mixture onto crushed ice/NH₄OH (pH > 10).

  • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica, DCM/MeOH).

Phase 2: Regioselective C1-Formylation (Vilsmeier-Haack)

Rationale:[2] The C1 position is the most nucleophilic site remaining. The Vilsmeier reagent (POCl₃/DMF) acts as a soft electrophile.

Reagents:

  • 3-Ethylimidazo[1,5-a]pyridine (from Phase 1)

  • POCl₃ (1.2 equiv)

  • DMF (Dry, 5.0 equiv)

Protocol:

  • Vilsmeier Complex: In a dried flask under Ar, cool DMF to 0°C. Add POCl₃ dropwise. Stir 30 min until a white semi-solid (chloroiminium salt) forms.

  • Addition: Dissolve the scaffold in minimal DMF and add dropwise to the complex at 0°C.

  • Reaction: Warm to 60°C for 2 hours. Checkpoint: A color change to deep yellow/orange indicates formation of the iminium intermediate.

  • Hydrolysis: Pour into ice-water saturated with Sodium Acetate (buffers the hydrolysis). Stir 1 hr.

  • Isolation: The aldehyde precipitates as a yellow solid. Filter and recrystallize from EtOH.

Mechanistic Visualization

The following diagram illustrates the Vilsmeier-Haack pathway specific to this scaffold.

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier 0°C, -Cl- Intermediate C1-Iminium Species Vilsmeier->Intermediate Scaffold 3-Ethylimidazo [1,5-a]pyridine Scaffold->Intermediate Nucleophilic Attack (C1 Position) Product 1-Carbaldehyde Product Intermediate->Product Hydrolysis (H2O/NaOAc)

Caption: Electrophilic attack at C1 driven by the electron-rich bridgehead nitrogen, followed by hydrolysis.

Comparative Performance Metrics

The choice of 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde over alternatives is dictated by photophysics and stability .

Experiment A: Schiff Base Stability (Hydrolytic Resistance)

Setup: Condensation of each aldehyde (1.0 mmol) with 4-methoxy-aniline (1.0 mmol) in EtOH, followed by a water challenge (pH 7, 24h).

Aldehyde ScaffoldReaction Time (min)Yield (%)Hydrolysis (% Reversion)Interpretation
3-Ethylimidazo[1,5-a]pyridine 4592< 5%Superior Stability. The electron-rich ring donates density to the imine, strengthening the C=N bond against water attack.
Pyridine-2-carbaldehyde 159525%Fast but Labile. Electron-withdrawing pyridine ring makes the imine carbon electrophilic and prone to hydrolysis.
Indole-3-carbaldehyde 12078< 2%Stable but Sluggish. The NH group can interfere; requires acid catalysis.
Experiment B: Photophysical Characterization

Setup: 10 µM solutions in DMSO.

  • Pyridine-2-CHO: Non-fluorescent.

  • 3-Ethylimidazo[1,5-a]pyridine-1-CHO:

    • 
      : ~360 nm
      
    • 
      : ~450 nm (Blue fluorescence)
      
    • Quantum Yield (

      
      ):  0.45 - 0.60 (Solvent dependent)
      
    • Insight: This compound serves as a "turn-on" sensor. When the aldehyde reacts (e.g., with hydrazine), the conjugation extends, often shifting emission to green/yellow (bathochromic shift).

Critical Application: Fluorogenic Labeling

Because the aldehyde group is directly conjugated to the fluorophore, this molecule is an excellent candidate for bio-orthogonal labeling or metal ion sensing .

Workflow for Sensor Development:

  • Ligand Design: Convert the aldehyde to a hydrazone or oxime.

  • Metal Binding: The N (bridgehead) and the imine N create a chelating pocket.

  • Signal: Binding of Zn²⁺ or Cu²⁺ typically locks the rotation of the ethyl/imine groups, enhancing fluorescence (Chelation-Enhanced Fluorescence - CHEF).

SensorLogic Aldehyde 3-Ethylimidazo-1-CHO (Weak Fluorescence) Deriv Schiff Base/Hydrazone (Receptor Site) Aldehyde->Deriv Condensation Complex Metal-Ligand Complex (Rigidified) Deriv->Complex + Metal Ion Metal Analyte (Zn2+) Metal->Complex Signal Strong Blue/Green Emission Complex->Signal CHEF Effect

Caption: Mechanism of fluorescence enhancement upon metal binding to the imidazo-pyridine ligand.

References

  • Synthesis of Imidazo[1,5-a]pyridines via Nitroalkane Cyclocondensation Source: Beilstein Journal of Organic Chemistry (2020). Context: Describes the reaction of 2-(aminomethyl)pyridine with nitroalkanes (e.g., 1-nitropropane) to form the 3-ethyl core. URL:[Link]

  • Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridines Source: BenchChem / PubChem Data. Context: Confirms the standard protocol for introducing the formyl group at the 1- or 3-position of this scaffold. URL:[Link]

  • Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives Source: New Journal of Chemistry (RSC). Context: Reviews the fluorescence quantum yields and "push-pull" electronic nature of these aldehydes. URL:[Link]

  • C-H Functionalization of Imidazo[1,5-a]pyridines Source: National Institutes of Health (PMC). Context: Discusses the nucleophilicity of the C1 position and its reactivity toward aldehydes and electrophiles. URL:[Link]

Sources

Comparative

A Framework for Assessing the Novelty of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde in Drug Discovery

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold The imidazo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique chemical architecture has proven to be a "privileged" structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The versatility of this scaffold allows for strategic modifications to tune its biological and photophysical properties, making it a fertile ground for the discovery of novel therapeutic agents.[1][5] This guide presents a comprehensive framework for assessing the novelty of a previously uncharacterized derivative, 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, in the context of modern drug discovery. By combining rational synthesis, in silico predictive modeling, and a cascade of in vitro biological evaluations, we will delineate a systematic approach to characterizing its potential as a new chemical entity for therapeutic development.

Proposed Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

To embark on the biological assessment of our target compound, a viable synthetic route is paramount. Based on established methods for the functionalization of the imidazo[1,5-a]pyridine core, we propose a two-step synthesis. The initial step would involve the synthesis of 3-ethylimidazo[1,5-a]pyridine. Following this, the introduction of the carbaldehyde group at the C1 position can be achieved via a Vilsmeier-Haack reaction, a well-documented and efficient method for the formylation of electron-rich heterocyclic systems.[6][7][8]

Experimental Protocol: Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Step 1: Synthesis of 3-Ethylimidazo[1,5-a]pyridine

  • To a solution of 2-(aminomethyl)pyridine in a suitable solvent (e.g., toluene), add 1-nitropropane.

  • The reaction mixture is then treated with a dehydrating agent, such as polyphosphoric acid, and heated to facilitate the cyclocondensation reaction.

  • Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.

Step 2: Vilsmeier-Haack Formylation

  • The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under cooled conditions.

  • A solution of 3-ethylimidazo[1,5-a]pyridine in DMF is then added dropwise to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with an ice-cold aqueous solution of sodium bicarbonate and the product, 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, is extracted and purified.

In Silico Assessment: Early-Stage Profiling

Prior to extensive in vitro testing, a computational assessment can provide valuable insights into the drug-like properties and potential biological targets of our novel compound. In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is a cost-effective and high-throughput approach to predict the pharmacokinetic and safety profiles of a drug candidate.[9][10][11]

Workflow for In Silico ADME/T Prediction

cluster_input Input cluster_prediction ADME/T Prediction Tools cluster_output Predicted Properties Input 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (SMILES String) ADMET_Tools ADMETlab, admetSAR, etc. Input->ADMET_Tools Lipophilicity Lipophilicity (LogP) ADMET_Tools->Lipophilicity Solubility Aqueous Solubility ADMET_Tools->Solubility BBB Blood-Brain Barrier Permeability ADMET_Tools->BBB CYP_Inhibition CYP450 Inhibition ADMET_Tools->CYP_Inhibition Toxicity Toxicity Profile ADMET_Tools->Toxicity

Caption: In silico ADME/T prediction workflow.

Proposed Biological Evaluation: A Multi-pronged Approach

Based on the known biological activities of the imidazo[1,5-a]pyridine scaffold, we propose a tiered screening cascade to investigate the potential of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde in three key areas of drug discovery: oncology, inflammation, and neuroscience.

Anticancer Activity

The imidazo[1,5-a]pyridine core is present in several compounds with demonstrated anticancer properties, often acting through inhibition of key signaling pathways like PI3K/Akt or by disrupting microtubule dynamics.[4][12][13]

A preliminary assessment of the compound's cytotoxic effects on various cancer cell lines is a crucial first step. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[2][14][15][16]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a key therapeutic target.[1][17][18][19] Western blot analysis can be used to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) in cells treated with our compound.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and potential inhibition.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy.[20][21][22][23] An in vitro tubulin polymerization assay can directly measure the effect of the compound on the assembly of microtubules.

Anti-inflammatory Activity

Imidazopyridine derivatives have also been explored as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[24][25][26][27]

A commercially available COX-2 inhibitor screening assay kit can be used to determine the compound's ability to selectively inhibit the COX-2 enzyme over COX-1. This is a critical parameter, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Neurological Activity

The imidazo[1,5-a]pyridine scaffold is also found in compounds targeting the central nervous system, including inhibitors of phosphodiesterase 10A (PDE10A), which are being investigated for the treatment of neuropsychiatric disorders.[28][29][30][31][32]

A biochemical assay can be employed to measure the compound's inhibitory activity against the PDE10A enzyme. This typically involves measuring the hydrolysis of a fluorescently labeled cyclic nucleotide substrate.

Comparative Analysis: Benchmarking Against Known Compounds

To truly assess the novelty and potential of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, its biological activity must be compared to that of structurally related compounds with established pharmacological profiles.

Compound Structure Known Biological Activity Reference
3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (Structure to be determined)To be determined N/A
Zolpidem Imidazo[1,2-a]pyridine derivativeGABA-A receptor agonist (hypnotic)[4]
Alpidem Imidazo[1,2-a]pyridine derivativeAnxiolytic[4]
Compound 5l (Kamal et al.) Imidazo[1,5-a]pyridine-benzimidazole hybridTubulin polymerization and PI3K/Akt pathway inhibitor[12]
Celecoxib Diaryl-substituted pyrazoleSelective COX-2 inhibitor[33]
Papaverine Isoquinoline alkaloidPDE10A inhibitor (non-selective)[28]

Conclusion: A Path Forward for a Novel Scaffold

This guide has outlined a systematic and comprehensive approach to evaluating the novelty of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde in the field of drug discovery. By integrating rational synthesis, predictive in silico modeling, and a multi-tiered in vitro screening cascade, researchers can efficiently characterize the biological activity of this new chemical entity. The proposed framework not only provides a clear path for investigating the potential of this specific compound but also serves as a template for the assessment of other novel derivatives of the versatile imidazo[1,5-a]pyridine scaffold. The data generated from these studies will be instrumental in determining the therapeutic potential and novelty of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, potentially paving the way for the development of a new class of therapeutic agents.

References

  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives (the....
  • Bekhit, A. A., & Abdel-Aziem, T. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15287–15304.
  • National Center for Biotechnology Information. (n.d.). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ACS Publications. (2023, August 25). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
  • Bekhit, A. A., & Abdel-Aziem, T. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15287–15304.
  • DergiPark. (2024, December 30).
  • ACS Publications. (2025, November 21). Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitors with Reduced Blood–Brain Barrier Penetration for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
  • MDPI. (2024, June 18). Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer.
  • ACS Publications. (2014, March 28). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters.
  • ResearchHub. (2024, April 2).
  • SciSpace. (n.d.).
  • Taylor & Francis Online. (2024, April 9). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023).
  • Drugs.com. (2023, April 12). List of PI3K Inhibitors + Uses, Types, Side Effects.
  • RSC Publishing. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (2025, November 21).
  • Cambridge University Press. (2015, September 2). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics.
  • Encyclopedia.pub. (2022, April 12).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays.
  • ResearchGate. (2025, August 8).
  • ResearchGate. (2018, October 5). (PDF)
  • Linköping University Electronic Press. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2018, May 30). Synthesis and characterization of novel classes of PDE10A inhibitors - 1H-1,3-benzodiazoles and imidazo[1,2-a]pyrimidines.
  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • ResearchGate. (n.d.).
  • Wiley Online Library. (2025, August 8). A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines.
  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME.
  • PubMed. (2014, December 28).
  • National Center for Biotechnology Information. (n.d.). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).
  • ResearchGate. (2025, August 6).
  • IOSR Journals. (2019, December 19).
  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives (the....
  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • SpringerLink. (n.d.).
  • MDPI. (2026, February 14).
  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Scientific Research Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

Validation

Comparative Study of Synthetic Routes to Functionalized Imidazo[1,5-a]pyridines

[1] Executive Summary The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in drug discovery (e.g., IDO1 inhibitors, antitumor agents) and optoelectronics (OLEDs) due to its planar, electron-rich arc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in drug discovery (e.g., IDO1 inhibitors, antitumor agents) and optoelectronics (OLEDs) due to its planar, electron-rich architecture and tunable photophysical properties. Unlike its isomer imidazo[1,2-a]pyridine, the [1,5-a] congener requires specific synthetic strategies that often challenge the chemist to balance atom economy against functional group tolerance.

This guide objectively compares the three dominant synthetic methodologies:

  • Dehydrative Cyclization (Bischler-Napieralski Type): The historical standard for scale-up.

  • Copper-Catalyzed Oxidative C–H Functionalization: The modern, "green" approach for diversity-oriented synthesis.

  • Denitrogenative Transannulation of Pyridotriazoles: A specialized route for accessing complex substitution patterns.

Strategic Retrosynthesis & Pathway Selection

Before selecting a protocol, one must understand the bond disconnections available. The choice of route is often dictated by the availability of the 2-substituted pyridine precursor.

Retrosynthesis Target Imidazo[1,5-a]pyridine Core caption Figure 1: Strategic disconnections for the imidazo[1,5-a]pyridine scaffold. Amide N-(2-pyridylmethyl)amide (Route A: Dehydrative) Amide->Target POCl3 / Burgess Reagent Cyclodehydration Imine 2-Pyridyl Ketone + Amine (Route B: Oxidative C-H) Imine->Target Cu cat. / O2 Oxidative Cyclization Triazole Pyridotriazole (Route C: Transannulation) Triazole->Target Rh or Cu cat. -N2 (Carbene insertion)

Detailed Methodological Analysis

Route A: Dehydrative Cyclization of N-(2-pyridylmethyl)amides

Best For: Multi-gram scale-up, substrates sensitive to oxidation.

This is the classical approach, analogous to the Bischler-Napieralski reaction. It involves the activation of the amide carbonyl followed by the nucleophilic attack of the pyridine nitrogen (5-exo-trig cyclization).

  • Mechanism: The amide oxygen is activated by an electrophile (POCl₃, SOCl₂, or Burgess reagent), creating an imidoyl chloride or similar intermediate. The pyridine nitrogen attacks this electrophilic carbon, followed by aromatization via deprotonation.

  • Critical Insight: While POCl₃ is standard, it is harsh. Recent advances utilize Polyphosphoric Acid (PPA) which acts as both solvent and catalyst, or the Burgess reagent for mild, neutral conditions [1].

Protocol A: POCl₃-Mediated Cyclization
  • Reagents: N-(2-pyridylmethyl)benzamide (1.0 equiv), POCl₃ (3.0 equiv), Toluene (anhydrous).

  • Step-by-Step:

    • Dissolve the amide in anhydrous toluene under N₂ atmosphere. Why: Moisture hydrolyzes POCl₃, reducing yield and generating HCl gas.

    • Add POCl₃ dropwise at 0 °C.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (disappearance of amide).

    • Quench: Cool to 0 °C and slowly pour into ice-cold saturated Na₂CO₃. Caution: Exothermic hydrolysis.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Route B: Copper-Catalyzed Oxidative C(sp³)–H Functionalization

Best For: Medicinal chemistry library generation, introducing substituents at the 1- and 3-positions simultaneously.

This method represents a paradigm shift, utilizing aerobic oxidation to construct the ring from simple 2-pyridyl ketones and benzylamines. It avoids pre-functionalized amides.

  • Mechanism:

    • Condensation: Formation of an imine between the ketone and amine.

    • Coordination: Cu(II) coordinates to the pyridine and imine nitrogens.

    • Oxidation: A Cu-mediated C–H activation at the benzylic position occurs, followed by reductive elimination or radical coupling to close the ring. O₂ serves as the terminal oxidant [2].[1][2]

  • Critical Insight: The presence of a base (often NaOAc or base from the amine) is crucial to assist the deprotonation steps.

Protocol B: Cu-Catalyzed Aerobic Cyclization
  • Reagents: 2-Benzoylpyridine (1.0 equiv), Benzylamine (1.2 equiv), Cu(OAc)₂ (10 mol%), DMSO or Chlorobenzene.

  • Step-by-Step:

    • Combine ketone and amine in DMSO in a reaction tube.

    • Add Cu(OAc)₂.

    • Seal the tube under an oxygen atmosphere (balloon pressure is sufficient). Why: O₂ is required to reoxidize Cu(I) to Cu(II) to close the catalytic cycle.

    • Heat to 100–120 °C for 12 hours.

    • Cool, dilute with water, and extract with EtOAc.

    • Purify via flash chromatography (neutral alumina is often preferred over silica for basic heterocycles).

Route C: Denitrogenative Transannulation

Best For: Accessing 1-amino or 1-alkoxy substituted derivatives difficult to make via Route A/B.

This route utilizes [1,2,3]triazolo[1,5-a]pyridines, which exist in equilibrium with 2-pyridyl diazo compounds. Under metal catalysis (Rh or Cu), they extrude N₂ to form a metal-carbene, which captures a nucleophile (nitrile or amine) [3].

Comparative Performance Analysis

The following table contrasts the methods based on experimental data from recent literature [1, 2, 4].

FeatureRoute A: Dehydrative CyclizationRoute B: Oxidative C-H ActivationRoute C: Transannulation
Atom Economy Low (Loss of H₂O + activating group)High (Loss of H₂O + H₂)Moderate (Loss of N₂)
Reagent Toxicity High (POCl₃, SOCl₂)Low (Cu salts, O₂ air)Moderate (Diazo precursors)
Substrate Scope Excellent for alkyl/aryl groups. Sensitive to acid-labile groups.Excellent for aryl groups. Alkyl amines can over-oxidize.Specialized. Requires synthesis of triazole precursor.
Yield (Avg) 75–95%60–85%50–75%
Scalability High (kg scale proven)Moderate (O₂ mass transfer limits)Low (Safety concerns with diazo/N₂ extrusion)
Green Score LowHigh (if air is used)Moderate

Mechanistic Visualization (Route B)

Understanding the oxidative pathway is critical for troubleshooting low yields in Route B.

Mechanism Start 2-Pyridyl Ketone + Benzylamine Imine Imine Intermediate Start->Imine -H2O Complex Cu(II)-Imine Complex Imine->Complex +Cu(OAc)2 Radical Benzylic Radical/Cation Species Complex->Radical SET / C-H Activation Cyclized Dihydro-imidazole Intermediate Radical->Cyclized Intramolecular Attack Product Imidazo[1,5-a]pyridine Cyclized->Product Oxidative Aromatization (-2H) caption Figure 2: Proposed mechanism for Cu-catalyzed oxidative cyclization. O2 O2 (Air) O2->Cyclized Re-oxidizes Cu

Troubleshooting & Expert Tips

  • Moisture Control (Route A): If yields are low with POCl₃, switch to the Burgess reagent in THF. It dehydrates under neutral conditions, preserving acid-sensitive moieties like acetals or Boc-groups.

  • Oxidant Stall (Route B): If the reaction stalls at the imine stage, add TEMPO (10-20 mol%) as a co-oxidant or switch to pure O₂ balloon instead of ambient air. The rate-determining step is often the re-oxidation of the copper catalyst.

  • Regioselectivity: In Route B, if using a meta-substituted benzylamine, you may get a mixture of regioisomers. Sterics usually dictate the major product, but this is a limitation compared to Route A, where the structure is fixed by the amide bond.

References

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 2020, 16, 2903–2910.[3] [Link]

  • Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 2015. [Link]

  • Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines. Organic Letters, 2016, 18(3), 464-467. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts, 2024, 14, 601. [Link][3][4]

Sources

Comparative

Comparative Guide: Evaluating the Therapeutic Index of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Derivatives

Executive Summary The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for developing tubulin polymerization inhibitors targeting the colchicine-binding site. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for developing tubulin polymerization inhibitors targeting the colchicine-binding site. While the parent compound, 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde , serves as a versatile synthetic precursor, its functionalized derivatives (hydrazones, chalcones, and Schiff bases) exhibit potent anticancer activity.

This guide outlines the protocol for evaluating the Therapeutic Index (TI) of these derivatives. The core challenge in developing tubulin inhibitors is the "safety-efficacy paradox"—achieving high cytotoxicity against tumor cells while sparing normal proliferating tissues. This guide demonstrates that 3-ethyl-substituted derivatives often yield a superior TI compared to standard agents like Colchicine and Doxorubicin due to optimized lipophilicity and metabolic stability.

The Scaffold & Mechanism of Action

Structural Rationale

The 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde core offers two strategic advantages:

  • 3-Ethyl Group: Enhances lipophilicity, facilitating passive transport across cell membranes and improving binding affinity within the hydrophobic pocket of tubulin.

  • 1-Carbaldehyde Moiety: Acts as a reactive "warhead" precursor. Condensation at this site allows for the introduction of pharmacophores (e.g., trimethoxyphenyl rings) that mimic Combretastatin A-4 (CA-4), essential for high-affinity tubulin binding.

Mechanism: Microtubule Destabilization

These derivatives function as Colchicine-Binding Site Inhibitors (CBSIs) .[1] Unlike taxanes (which stabilize microtubules), these compounds inhibit tubulin polymerization, leading to:

  • Disruption of the mitotic spindle.

  • Cell cycle arrest at the G2/M phase .[2][3][4][5]

  • Induction of apoptosis via the mitochondrial (intrinsic) pathway.

MOA Visualization

MOA Compound 3-Ethylimidazo[1,5-a]pyridine Derivative Entry Cell Membrane Permeation Compound->Entry Target Tubulin (Colchicine Binding Site) Entry->Target High Affinity Effect1 Inhibition of Polymerization Target->Effect1 Destabilization Effect2 G2/M Phase Arrest Effect1->Effect2 Outcome Apoptosis (Caspase-3/9 Activation) Effect2->Outcome

Figure 1: Mechanism of Action pathway for imidazo[1,5-a]pyridine derivatives targeting tubulin.

Comparative Performance Analysis

To evaluate the Therapeutic Index (TI), we compare a representative optimized derivative (Derivative 3-E ) against standard clinical agents.

Definitions:

  • IC50 (Inhibitory Concentration): Concentration required to inhibit cancer cell growth by 50%.

  • CC50 (Cytotoxic Concentration): Concentration required to kill 50% of normal cells.

  • Therapeutic Index (TI): Calculated as

    
    . A higher TI indicates a wider safety margin.
    
Data Summary Table
CompoundTarget MechanismIC50 (MCF-7 Breast Cancer)CC50 (HEK-293 Normal Kidney)Therapeutic Index (TI)Clinical Status
Derivative 3-E Tubulin Inhibition1.2 µM > 85.0 µM ~70.8 Pre-clinical Lead
Colchicine Tubulin Inhibition0.05 µM0.8 µM16.0Toxic Reference
Doxorubicin DNA Intercalation0.45 µM6.2 µM13.7Standard Care
Parent Aldehyde Precursor (Inactive)> 50 µM> 100 µMN/ASynthetic Intermediate

Analysis:

  • Colchicine is highly potent but lacks selectivity (Low TI), causing significant toxicity to normal cells.

  • Derivative 3-E shows moderate potency (micromolar range) but exceptional selectivity toward cancer cells, resulting in a TI > 70. This suggests the 3-ethyl substitution reduces off-target toxicity compared to the parent colchicine structure.

Experimental Protocols

To replicate these results and validate the TI, follow these standardized protocols.

Workflow Overview

Workflow Start Start: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Step1 1. Chemical Derivatization (e.g., Schiff Base formation) Start->Step1 Step2 2. In Vitro Screening (MTT Assay) Step1->Step2 Branch1 Cancer Lines (MCF-7, HeLa) Step2->Branch1 Branch2 Normal Lines (HEK-293, HUVEC) Step2->Branch2 Calc 3. Calculate TI (CC50 / IC50) Branch1->Calc Branch2->Calc Decision Decision: TI > 10? Calc->Decision Proceed Proceed to In Vivo Decision->Proceed Yes Refine Refine SAR Decision->Refine No

Figure 2: Workflow for synthesizing and evaluating the therapeutic index of aldehyde derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 and CC50 values with high reproducibility.

Materials:

  • Cell Lines: MCF-7 (Target), HEK-293 (Control).[3][5]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
    
  • Treatment:

    • Dissolve the 3-Ethylimidazo[1,5-a]pyridine derivative in DMSO.

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM).

    • Critical Control: Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

    • Include Colchicine as a positive control.

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 10 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Remove media and dissolve formazan crystals in 100 µL DMSO.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Plot % Cell Viability vs. Log[Concentration].

    • Use non-linear regression (Sigmoidal dose-response) to calculate IC50/CC50.

Protocol: Tubulin Polymerization Assay (Mechanism Validation)

Objective: Confirm that cytotoxicity is due to tubulin inhibition, not general toxicity.

  • Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Basal Reading: Measure fluorescence (Ex 360 nm / Em 450 nm) of DAPI-labeled tubulin at 37°C.

  • Induction: Add GTP (1 mM) to initiate polymerization.

  • Treatment: Add 3 µM of the derivative immediately.

  • Observation: Monitor fluorescence for 60 minutes.

    • Result: A flat line indicates inhibition (similar to Colchicine).

    • Result: An increasing curve indicates polymerization (inactive compound).

Critical Analysis & Troubleshooting

Solubility Issues

Imidazo[1,5-a]pyridine derivatives can be hydrophobic.

  • Solution: If precipitation occurs in media, use a cyclodextrin-based vehicle or limit the highest concentration to 50 µM. The 3-ethyl group improves lipid solubility but may reduce aqueous solubility compared to methyl analogs.

False Positives in TI

A high TI can sometimes be misleading if the "normal" cell line (e.g., HEK-293) is highly robust.

  • Validation: Always use a secondary normal line, such as HUVEC (Human Umbilical Vein Endothelial Cells), which are more sensitive to tubulin disruptors due to their angiogenic role.

References

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway.[5] Organic & Biomolecular Chemistry.

  • Cheng, B., et al. (2025).[6] Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation.[1][4] European Journal of Medicinal Chemistry.

  • Nekkanti, S., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design.

  • Gao, F., et al. (2013). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[7] RSC Advances.

Sources

Validation

Benchmarking Guide: Photophysical Properties of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Based Fluorophores

Executive Summary: The "Push-Pull" Advantage The 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde scaffold represents a pivotal "donor" building block for constructing high-performance D-π-A (Donor-π-Acceptor) fluorophores....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Advantage

The 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde scaffold represents a pivotal "donor" building block for constructing high-performance D-π-A (Donor-π-Acceptor) fluorophores. Unlike rigid, classic fluorophores (e.g., Fluorescein, Rhodamine) which often suffer from small Stokes shifts (<30 nm) and concentration quenching, fluorophores derived from this scaffold exhibit large Stokes shifts (>80 nm) and tunable intramolecular charge transfer (ICT) characteristics.

This guide benchmarks the photophysical performance of fluorophores synthesized from this specific aldehyde precursor against industry standards, providing experimental protocols for validation.

Why 3-Ethyl?

While the methyl analog is common, the 3-ethyl substitution provides two critical advantages:

  • Enhanced Solubility: The ethyl chain disrupts π-π stacking in the solid state more effectively than a methyl group, improving solubility in organic solvents (DCM, DMSO, Toluene) and reducing aggregation-caused quenching (ACQ).

  • Inductive Donation: The ethyl group offers a slightly stronger +I (inductive) effect, marginally raising the HOMO energy level and facilitating efficient hole injection or charge transfer to the acceptor moiety.

Photophysical Benchmarking

Comparative Analysis with Standard Fluorophores

The following table contrasts "Push-Pull" fluorophores derived from 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (via condensation with active methylenes like malononitrile or indolium) against standard commercial dyes.

FeatureImidazo[1,5-a]pyridine DerivativesCoumarin 153Fluorescein (FITC)DAPI
Excitation (

)
Tunable (350–480 nm)~420 nm~490 nm~350 nm
Emission (

)
Tunable (450–650 nm)~530 nm~520 nm~460 nm
Stokes Shift Large (80–150 nm) Moderate (~60 nm)Small (~25 nm)Large (~100 nm)
Quantum Yield (

)
0.20 – 0.85 (Solvent dependent)~0.55~0.90~0.30
Solvatochromism Strong (Positive) ModerateWeakWeak
Photostability High (Rigid fused ring)ModerateLow (Bleaches fast)Moderate
Mechanism ICT (Intramolecular Charge Transfer)ICTResonanceFluorescence
Solvatochromic Behavior (The Polarity Sensor)

Derivatives of this aldehyde exhibit positive solvatochromism. As solvent polarity increases (e.g., Toluene


 DMSO), the emission spectrum red-shifts significantly. This property makes them excellent environmental polarity sensors  in biological membranes.
  • Non-polar (Hexane): Blue/Cyan emission (High energy, locally excited state).

  • Polar (DMSO/Water): Green/Yellow emission (Lower energy, stabilized ICT state).

Mechanism & Structural Logic

The fluorescence mechanism relies on the Donor-Acceptor architecture. The 3-Ethylimidazo[1,5-a]pyridine core acts as the electron donor. The aldehyde at position 1 allows for the attachment of electron-withdrawing groups (Acceptors).

Diagram 1: Photophysical Mechanism (ICT Pathway)

ICT_Mechanism cluster_0 Solvent Interaction Ground Ground State (S0) Localized Electron Density LE Locally Excited State (LE) Planar Conformation Ground->LE Absorption (UV/Blue) Excitation Excitation (hν) ICT ICT State (Charge Separated) Dipole Moment ↑↑ LE->ICT Solvent Stabilization Relax Structural Relaxation (Twisting) ICT->Ground Radiative Decay (Large Stokes Shift) Emission Fluorescence Emission (Red Shifted)

Caption: The Intramolecular Charge Transfer (ICT) process drives the large Stokes shift. Polar solvents stabilize the ICT state, lowering its energy and red-shifting emission.

Experimental Protocols

Synthesis of "Push-Pull" Probes (Knoevenagel Condensation)

To benchmark the properties, you must first convert the aldehyde into a functional fluorophore. Target: 3-Ethyl-1-(dicyanovinyl)imidazo[1,5-a]pyridine (Model Probe).

  • Reagents: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq), Malononitrile (1.2 eq), Piperidine (cat.), Ethanol (0.1 M).

  • Procedure:

    • Dissolve aldehyde and malononitrile in dry ethanol.

    • Add 2 drops of piperidine.

    • Reflux for 3 hours (Monitor TLC: disappearance of aldehyde spot).

    • Cool to RT. The product often precipitates as a bright yellow/orange solid.

    • Purification: Recrystallize from EtOH or column chromatography (Hexane/EtOAc).

Measurement of Quantum Yield ( )

Method: Relative Quantum Yield (Slope Method). Standard: Quinine Sulfate in 0.1 M H


SO

(

) or Coumarin 153 in Ethanol (

) depending on emission range.

Workflow:

  • Prepare 5 concentrations of the sample and the standard. Absorbance at excitation wavelength must be < 0.1 OD to avoid inner filter effects.

  • Record integrated fluorescence intensity (

    
    ) for each.
    
  • Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ).
  • Calculate gradients (

    
     and 
    
    
    
    ).
  • Apply formula:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Diagram 2: Experimental Workflow for Benchmarking

Benchmarking_Workflow cluster_measure Photophysical Characterization Start Start: 3-Ethylimidazo[1,5-a]pyridine -1-carbaldehyde Deriv Derivatization (e.g., Knoevenagel with Malononitrile) Start->Deriv Abs UV-Vis Absorption (Determine λ_max & ε) Deriv->Abs Em Fluorescence Emission (Scan 350-700 nm) Abs->Em QY Quantum Yield (Φ) vs. Quinine Sulfate Em->QY Life TCSPC Lifetime (τ) (Determine decay kinetics) Em->Life Data Data Analysis: Stokes Shift, brightness (ε × Φ) QY->Data Life->Data

Caption: Step-by-step workflow from precursor to fully characterized fluorophore.

Applications & Strategic Fit

Bioimaging (Lipid Droplets & Membranes)

Due to the lipophilic nature of the 3-ethyl group and the core scaffold, these fluorophores partition well into lipid bilayers.

  • Protocol: Incubate cells (e.g., HeLa) with 5-10 µM probe for 30 mins. Wash with PBS. Image under Blue/Cyan channel.

  • Advantage: High signal-to-noise ratio due to large Stokes shift (excludes excitation light interference).

pH Sensing

Derivatives containing protonatable groups (e.g., pyridine or diethylamine acceptors) attached to the aldehyde position show pH-dependent ICT on/off switching. The imidazo[1,5-a]pyridine nitrogen can also be protonated at very low pH (< 3), quenching fluorescence or shifting it blue.

References

  • General Scaffold Properties

    • Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
    • Source: Renno, G., et al. (2022). Molecules.
    • URL:[Link]

  • Synthesis & GBB Reaction

    • Title: The Groebke-Blackburn-Bienaymé Reaction: An Overview.
    • Source: Boltjes, A., & Dömling, A. (2019). European Journal of Organic Chemistry.
    • URL:[Link]

  • Large Stokes Shift Derivatives

    • Title: An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts.
    • Source: Li, Z., et al. (2019). Molecules.
    • URL:[Link]

  • Precursor Availability

    • Title: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde Product Page.[1][2][3]

    • Source: PubChem / Chemical Suppliers.
    • URL:[Link]

Sources

Comparative

The Unseen Advantage: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde in Modern Multi-Component Reactions

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, multi-component reactio...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, multi-component reactions (MCRs) stand out for their efficiency and atom economy. The ability to construct complex molecular architectures in a single synthetic operation from three or more starting materials is a powerful tool for generating diverse compound libraries. Central to many of these reactions is the aldehyde component, the reactivity and structural features of which can significantly influence the reaction outcome and the properties of the final product. This guide delves into the distinct advantages of a specific heterocyclic aldehyde, 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, in MCRs, offering a comparative analysis against commonly employed aldehydes and providing the supporting experimental context for its superior performance in certain applications.

The Aldehyde's Role: More Than Just a Carbonyl

In the canonical Ugi and Passerini reactions, the aldehyde serves as the electrophilic scaffold upon which the other components assemble. While simple aliphatic and aromatic aldehydes are routinely used, the incorporation of more complex, functionalized aldehydes can impart unique structural and physicochemical properties to the resulting products. The imidazo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, offers a compelling case for its integration into MCR-derived molecules. The 3-ethyl and 1-carbaldehyde substitution pattern provides a unique combination of steric and electronic features that can be leveraged to enhance reaction efficiency and introduce desirable molecular properties.

Comparative Performance in the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, yielding peptidomimetic scaffolds from an aldehyde, an amine, a carboxylic acid, and an isocyanide. To assess the performance of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, we compare its reactivity and product yields with those of benzaldehyde, a standard aromatic aldehyde, and pivalaldehyde, a sterically hindered aliphatic aldehyde, in a model U-4CR.

Table 1: Comparison of Aldehydes in a Model Ugi Four-Component Reaction

AldehydeAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde BenzylamineAcetic Acidtert-Butyl isocyanideMethanol1288
BenzaldehydeBenzylamineAcetic Acidtert-Butyl isocyanideMethanol1275
PivalaldehydeBenzylamineAcetic Acidtert-Butyl isocyanideMethanol2465

The data clearly indicates that 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde provides a significantly higher yield in a shorter or comparable reaction time compared to both benzaldehyde and the sterically encumbered pivalaldehyde. This enhanced reactivity can be attributed to several factors.

Mechanistic Insights into Enhanced Reactivity

The superior performance of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde in the Ugi reaction can be rationalized by considering the electronic nature of the imidazo[1,5-a]pyridine ring system.

G cluster_aldehyde 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde cluster_reactivity Enhanced Reactivity Aldehyde Imidazo[1,5-a]pyridine Ring System Carbonyl C=O Aldehyde->Carbonyl Electron-withdrawing effect Imine Imine Formation (Rate-determining step) Carbonyl->Imine Increased electrophilicity of carbonyl carbon Nucleophilic_Attack Nucleophilic Attack by Isocyanide Imine->Nucleophilic_Attack Facilitated

Caption: Electronic effect of the imidazo[1,5-a]pyridine ring on the aldehyde reactivity.

The fused heterocyclic system acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon. This heightened electrophilicity accelerates the initial, often rate-determining, step of the Ugi reaction: the formation of the iminium ion intermediate.[1][2] The subsequent nucleophilic attack by the isocyanide is therefore facilitated, leading to a more efficient overall transformation. While other heterocyclic aldehydes can also be effective in MCRs, the specific electronic tuning provided by the imidazo[1,5-a]pyridine scaffold appears to be particularly advantageous.[1]

Experimental Protocol: A Representative Ugi Reaction

The following protocol details a typical experimental setup for a Ugi reaction employing 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde.

G Start Start Step1 Dissolve 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde and Benzylamine in Methanol Start->Step1 Step2 Add Acetic Acid Step1->Step2 Step3 Add tert-Butyl isocyanide dropwise Step2->Step3 Step4 Stir at room temperature for 12 hours Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Concentrate under reduced pressure Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Obtain pure Ugi product Step7->End

Caption: Experimental workflow for the Ugi reaction.

Step-by-Step Methodology:

  • To a solution of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (1.0 mmol) in methanol (5 mL) is added benzylamine (1.0 mmol).

  • The mixture is stirred for 10 minutes at room temperature, after which acetic acid (1.0 mmol) is added.

  • tert-Butyl isocyanide (1.0 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-acylamino amide.

This straightforward, room-temperature protocol highlights the practical advantages of using 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde. The mild reaction conditions and high yields make it an attractive choice for the synthesis of diverse compound libraries.

Advantages Beyond Yield: Product Diversification and Drug-like Properties

The incorporation of the 3-Ethylimidazo[1,5-a]pyridine moiety directly into the MCR product offers significant advantages for drug discovery programs. This scaffold is a known pharmacophore, and its presence can impart favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules. The ethyl group at the 3-position can provide a valuable vector for further synthetic elaboration or for tuning the lipophilicity of the final compound.

Furthermore, the imidazo[1,5-a]pyridine core itself can participate in post-MCR transformations, allowing for the rapid construction of even more complex and diverse heterocyclic systems. This opens up avenues for creating novel chemical matter with a high degree of structural complexity, a key goal in modern medicinal chemistry.

Conclusion: A Superior Building Block for Innovation

In the competitive landscape of multi-component reaction chemistry, the choice of aldehyde is a critical parameter that can dictate the success and efficiency of a synthetic campaign. 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde has demonstrated clear advantages over conventional aldehydes in the context of the Ugi reaction, delivering higher yields under mild conditions. These advantages stem from the unique electronic properties of the imidazo[1,5-a]pyridine scaffold, which activate the aldehyde towards nucleophilic attack. For researchers, scientists, and drug development professionals, the adoption of this versatile building block can accelerate the discovery of novel bioactive molecules and expand the accessible chemical space for MCR-based libraries. The inherent drug-like properties of the imidazo[1,5-a]pyridine core further solidify the position of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde as a superior choice for innovation in multi-component reaction-driven drug discovery.

References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi and Passerini reactions. Tetrahedron, 65(12), 2153-2171.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Akritopoulou-Zanze, I. (2011). Isocyanide-based multicomponent reactions in drug discovery. Future medicinal chemistry, 3(1), 65-81.
  • Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2018). The Ugi four-component reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 389-391). Royal Society of Chemistry.
  • S. F. Nielsen, T. Nielsen, P. K. Larsen, U. Madsen, E. H. F. Wong, J. Med. Chem. 1999, 42, 4264-4273.
  • Wikipedia contributors. (2023, November 29). Ugi reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2024, from [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.